molecular formula C12H13N3 B2829241 Bis(4-methylpyridin-2-yl)amine CAS No. 26422-92-4

Bis(4-methylpyridin-2-yl)amine

Numéro de catalogue: B2829241
Numéro CAS: 26422-92-4
Poids moléculaire: 199.257
Clé InChI: PBZBCAUUAFJNFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bis(4-methylpyridin-2-yl)amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9-3-5-13-11(7-9)15-12-8-10(2)4-6-14-12/h3-8H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZBCAUUAFJNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bis(4-methylpyridin-2-yl)amine CAS number 26422-92-4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bis(4-methylpyridin-2-yl)amine (CAS 26422-92-4): Synthetic Protocols, Coordination Chemistry, and Catalytic Utility Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Materials Scientists

Executive Summary

This compound (CAS 26422-92-4), often abbreviated as 4,4'-Me2-dpa or 4-Me-HDPA , is a symmetric, nitrogen-rich chelating ligand essential in organometallic chemistry. Structurally derived from dipyridylamine (dpa), the introduction of methyl groups at the 4-positions enhances the ligand's electron-donating capability and solubility in organic solvents without significantly altering the steric environment around the metal center.

This guide details the optimized synthesis of this compound via Palladium-catalyzed cross-coupling, analyzes its coordination modes with transition metals (Ir, Ru, Zn), and explores its critical role in catalytic olefin polymerization and luminescent materials.

Chemical Identity & Physical Properties

PropertySpecification
Chemical Name This compound
Synonyms 4,4'-Dimethyl-2,2'-dipyridylamine; 2,2'-Iminobis(4-methylpyridine)
CAS Number 26422-92-4
Molecular Formula C₁₂H₁₃N₃
Molecular Weight 199.25 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in Water
pKa ~6.8 (calculated for conjugate acid)

Synthetic Protocol: Palladium-Catalyzed Amination

While traditional Ullmann-type condensations (Cu-mediated) are possible, they often require harsh conditions (high heat, >150°C) and suffer from lower yields. The modern, authoritative standard for synthesizing CAS 26422-92-4 is the Buchwald-Hartwig Cross-Coupling , which operates under milder conditions with superior selectivity.

Mechanism of Action

The synthesis involves the coupling of 2-amino-4-methylpyridine (nucleophile) with 2-bromo-4-methylpyridine (electrophile). The reaction is catalyzed by a Palladium(0) species, facilitated by a phosphine ligand (e.g., BINAP or dppp) and a strong base (NaOtBu) to deprotonate the amine.

Step-by-Step Methodology

Reagents:

  • 2-Amino-4-methylpyridine (1.0 equiv)[1]

  • 2-Bromo-4-methylpyridine (1.0 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂{dba}₃] (2 mol%)

  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous Toluene (degassed)

Protocol:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.

  • Catalyst Pre-activation: Charge the flask with Pd₂{dba}₃ and BINAP. Add anhydrous toluene and stir at room temperature for 10 minutes to generate the active catalytic species (Ligand exchange).

  • Substrate Addition: Add 2-amino-4-methylpyridine, 2-bromo-4-methylpyridine, and NaOtBu to the mixture.

  • Reaction: Heat the mixture to 100°C (oil bath) under an inert atmosphere. Monitor reaction progress via TLC (SiO₂; Ethyl Acetate/Hexane 1:1) or GC-MS. Typical reaction time is 12–18 hours.

  • Work-up: Cool the mixture to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂; Gradient Elution: 10% → 30% Ethyl Acetate in Hexanes).

  • Validation: Recrystallize from minimal hot ethanol or toluene/hexane to yield white needles.

Visualizing the Synthesis Workflow

SynthesisWorkflow Precursors Precursors: 2-Amino-4-methylpyridine 2-Bromo-4-methylpyridine Reaction Reaction: Toluene, 100°C 12-18 Hours (Ar Atmosphere) Precursors->Reaction Catalyst Catalytic System: Pd2(dba)3 + BINAP NaOtBu (Base) Catalyst->Reaction Workup Work-up: Celite Filtration Solvent Removal Reaction->Workup Complete Conversion Purification Purification: Flash Chromatography (EtOAc/Hexane) Workup->Purification Product Product: This compound (White Solid) Purification->Product Yield >80%

Figure 1: Optimized Buchwald-Hartwig synthesis pathway for this compound.

Coordination Chemistry & Ligand Behavior

This compound acts primarily as a bidentate N,N'-chelating ligand . Upon deprotonation of the central amine, it becomes an anionic ligand ([4-Me-dpa]⁻), forming neutral complexes with mono-cationic metals.

  • Neutral Mode (L): Binds through the two pyridine nitrogens. The central amine hydrogen can participate in hydrogen bonding, stabilizing supramolecular structures.

  • Anionic Mode (L⁻): Deprotonation (using NaH or KOtBu) allows the central nitrogen to participate in binding or bridging, often resulting in shorter M–N bonds and stronger field strength.

Key Metal Interactions
  • Ruthenium (Ru): Forms complexes like [Ru(bpy)₂(4-Me-dpa)]²⁺. The methyl groups increase electron density on the metal, lowering the oxidation potential, which is critical for water oxidation catalysis .

  • Iridium (Ir): Used in [Ir(ppy)₂(4-Me-dpa)]⁺ complexes. The ligand rigidity reduces non-radiative decay, enhancing phosphorescence quantum yield for OLED applications.

  • Zinc (Zn): Forms luminescent complexes utilized in fluorescence sensing for biological imaging.

Applications in Catalysis & Materials

A. Olefin Polymerization

Transition metal complexes (specifically Nickel and Palladium) incorporating dipyridylamine ligands are potent catalysts for ethylene polymerization.

  • Mechanism: The steric bulk of the ligand (enhanced by the 4-methyl groups) protects the axial sites of the metal center, retarding chain transfer and favoring high molecular weight polymers.

  • Performance: 4-Me-HDPA complexes often show higher thermal stability compared to unsubstituted analogs, allowing polymerization at elevated temperatures (60–80°C).

B. Photophysics (OLEDs)

In Iridium(III) complexes, the 4-methyl substitution tunes the HOMO-LUMO gap.

  • Blue Shift: The electron-donating methyl groups destabilize the HOMO, often resulting in a slight red-shift compared to the unsubstituted ligand, but the high rigidity maintains high color purity.

  • Stability: These complexes exhibit high electrochemical stability, making them suitable dopants for organic light-emitting diodes (OLEDs).

Catalytic Cycle Visualization

CatalyticCycle Complex Active Species [M(4-Me-dpa)R]+ Coordination Olefin Coordination Complex->Coordination + Ethylene Insertion Migratory Insertion (Chain Growth) Coordination->Insertion Insertion->Complex Repeat Cycle Termination Chain Transfer (Polymer Release) Insertion->Termination β-H Elimination Termination->Complex + R-H

Figure 2: General mechanism for Olefin Polymerization using Metal-Dipyridylamine catalysts.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). May be harmful if swallowed.

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep away from strong oxidizing agents.

  • PPE: Standard lab coat, nitrile gloves, and safety goggles are required during synthesis and handling.

References

  • Synthesis & Cross-Coupling: Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 2000.

  • Iridium Luminescence: RSC Advances. "Iridium(III) dipyridylamine complexes: Synthesis, characterization and photophysical properties." Royal Society of Chemistry, 2015.

  • Polymerization Catalysis: Gibson, V. C., et al. "Bis(imino)pyridyliron and -cobalt Complexes: Highly Active Ethylene Polymerization Catalysts." Journal of the American Chemical Society, 1999.

  • Crystal Structure Data: Acta Crystallographica. "Crystal structure of ammonium bis[(pyridin-2-yl)methyl]ammonium dichloride" (Comparative structural data). NCBI, 2015.

  • Product Specifications: BLD Pharm. "this compound CAS 26422-92-4 Technical Data."[2][3][4][5]

Sources

4,4'-dimethyl-2,2'-dipyridylamine ligand coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Coordination Chemistry of the 4,4'-dimethyl-2,2'-dipyridylamine Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,4'-dimethyl-2,2'-dipyridylamine ligand, a derivative of the extensively studied 2,2'-dipyridylamine (dpaH), presents a unique combination of electronic and steric properties that make it a compelling component in modern coordination chemistry. The introduction of methyl groups at the 4 and 4' positions of the pyridyl rings enhances the electron-donating ability of the ligand and introduces steric bulk, influencing the geometry, stability, and reactivity of its metal complexes. This guide provides a comprehensive overview of the synthesis, structural features, and coordination behavior of this versatile ligand. It delves into the various coordination modes observed in its metal complexes, details synthetic methodologies, and discusses characterization techniques. This document aims to serve as a valuable resource for researchers and professionals engaged in the design of novel metal-based catalysts, functional materials, and therapeutic agents.

Introduction: The 2,2'-Dipyridylamine Framework

The parent ligand, 2,2'-dipyridylamine (dpaH), has a rich history in coordination chemistry, first synthesized over a century ago.[1] Its versatility is remarkable, capable of existing in different protonation states and adopting at least nine distinct coordination modes.[1] This adaptability allows it to form stable mononuclear, dinuclear, and trinuclear metal complexes, including those with direct metal-metal bonds.[1] The continued discovery of new complexes and applications underscores the significance of the dpaH framework.[1][2]

The 4,4'-dimethyl-2,2'-dipyridylamine ligand builds upon this robust foundation. The methyl groups, being electron-donating, are expected to increase the basicity of the pyridyl nitrogen atoms, potentially leading to stronger metal-ligand bonds. Furthermore, their presence introduces steric hindrance that can influence the coordination geometry and the accessibility of the metal center.

Ligand Synthesis

The synthesis of 2,2'-dipyridylamine and its derivatives can be achieved through several established routes. A common method involves the palladium-catalyzed amination of 2-halopyridines with primary amines or other 2-aminopyridines. This approach offers a versatile pathway to a wide array of symmetrically and asymmetrically substituted dipyridylamines.

A generalized synthetic protocol for a substituted dipyridylamine is presented below.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Substituted 2,2'-Dipyridylamine

Materials:

  • 2-chloropyridine derivative (e.g., 2-chloro-4-methylpyridine)

  • 2-aminopyridine derivative (e.g., 2-amino-4-methylpyridine)

  • Palladium catalyst (e.g., [Pd(dppf)₂Cl₂])

  • Base (e.g., Cs₂CO₃)

  • Anhydrous toluene

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a nitrogen-purged flask, combine the 2-chloropyridine derivative, 2-aminopyridine derivative, palladium catalyst, and base in anhydrous toluene.

  • Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the mixture with DCM and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4,4'-dimethyl-2,2'-dipyridylamine ligand.

Structural and Electronic Properties

The 4,4'-dimethyl-2,2'-dipyridylamine ligand can exist in several conformations due to rotation around the C-N bonds. The three primary conformations are cis-cis, cis-trans, and trans-trans.[1] The cis-cis conformation is required for the classic bidentate chelation through both pyridyl nitrogen atoms.

The methyl groups at the 4 and 4' positions exert a positive inductive effect (+I), increasing the electron density on the pyridine rings and, consequently, the basicity of the pyridyl nitrogen atoms. This enhanced electron-donating capacity can lead to more stable metal complexes compared to the unsubstituted dpaH.

Coordination Chemistry: A Multitude of Bonding Modes

The remarkable versatility of the dipyridylamine framework lies in its ability to coordinate to metal centers in numerous ways. While crystal structures specifically for 4,4'-dimethyl-2,2'-dipyridylamine complexes are not abundantly available in the public literature, the coordination modes can be inferred from the extensive studies on the parent dpaH ligand.[1]

Mononuclear Complexes

In mononuclear complexes, the ligand can adopt several coordination modes:

  • Mode I (Monodentate): The ligand binds to a single metal center through one of the pyridyl nitrogen atoms.[1]

  • Mode II (Bidentate N,N'-Chelation): Both pyridyl nitrogen atoms coordinate to the same metal center, forming a stable six-membered chelate ring. This is a very common coordination mode.[1][3]

  • Mode III (Bidentate N,N-Chelation): One pyridyl nitrogen and the deprotonated amido nitrogen coordinate to the metal center. This mode is prevalent in complexes where the ligand has been deprotonated.[1]

G cluster_0 Mononuclear Coordination Modes Mode_I Mode I (Monodentate) Mode_II Mode II (Bidentate N,N'-Chelate) Mode_III Mode III (Bidentate N,N-Chelate) M Metal Center L1 Ligand M->L1 Npy L2 Ligand M->L2 Npy, N'py L3 Ligand M->L3 Npy, Namide L1->Mode_I L2->Mode_II L3->Mode_III

Caption: Common mononuclear coordination modes of the dipyridylamine ligand.

Dinuclear and Trinuclear Complexes

The bridging capability of the deprotonated dipyridylamide anion (dpa⁻) allows for the formation of polynuclear complexes.

  • Mode IV-VII (Dinuclear): In these modes, the ligand bridges two metal centers in various arrangements involving the pyridyl and amido nitrogen atoms.[1] For instance, in Mode VI, each pyridyl nitrogen binds to a different metal center, while the amido nitrogen bridges both metals.[1]

  • Mode VIII-IX (Trinuclear): These modes are found in trimetallic compounds where the ligand can span across three metal centers. In Mode IX, each nitrogen atom of the dpa⁻ ligand coordinates to a separate metal atom, facilitating the formation of linear metal atom chains.[1]

Synthesis of Metal Complexes

The synthesis of metal complexes with dipyridylamine ligands generally involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and the presence of a base (for deprotonation of the amine bridge) are critical parameters that dictate the final product.

Two general synthetic strategies are commonly employed for preparing molecular compounds with dipyridylamine ligands:

  • Direct Metalation: This involves reacting the ligand with a transition-metal halide in the presence of an exogenous base (e.g., t-BuONa or t-BuOK).[4]

  • Transmetalation: This method uses a pre-formed lithium salt of the ligand, which then reacts with a transition-metal halide.[4]

Experimental Protocol: Synthesis of a Ternary Cobalt(II)-dpa-Dicarboxylic Acid Complex

This protocol describes the synthesis of a mixed-ligand complex, which is a common strategy to create functional coordination compounds.[2]

Materials:

  • Cobalt(II) salt (e.g., CoCl₂·6H₂O)

  • 4,4'-dimethyl-2,2'-dipyridylamine

  • Dicarboxylic acid (e.g., oxalic acid)

  • Ethanol

  • Water

Procedure:

  • Prepare an ethanolic solution of 4,4'-dimethyl-2,2'-dipyridylamine.

  • Prepare an aqueous solution of the cobalt(II) salt and the dicarboxylic acid.

  • Slowly add the ligand solution to the metal-dicarboxylic acid solution with constant stirring.

  • Adjust the pH of the resulting solution to the desired value for complex formation.

  • Stir the reaction mixture at a slightly elevated temperature for several hours.

  • Allow the solution to cool, leading to the precipitation of the complex.

  • Collect the solid product by filtration, wash with cold water and ethanol, and dry in a desiccator.

G Start Start: Reagents Ligand_Sol Dissolve Ligand in Ethanol Start->Ligand_Sol Metal_Sol Dissolve Metal Salt & Dicarboxylic Acid in Water Start->Metal_Sol Mixing Mix Solutions Ligand_Sol->Mixing Metal_Sol->Mixing pH_Adjust Adjust pH Mixing->pH_Adjust Reaction Stir and Heat pH_Adjust->Reaction Precipitation Cool and Precipitate Reaction->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry Complex Filtration->Drying End Final Product Drying->End

Caption: Generalized workflow for the synthesis of a mixed-ligand metal complex.

Characterization Techniques

A suite of analytical techniques is essential for the comprehensive characterization of 4,4'-dimethyl-2,2'-dipyridylamine complexes.

TechniqueInformation Obtained
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are used to confirm the ligand structure in solution and to probe the solution-state structure of diamagnetic complexes.
Infrared (IR) Spectroscopy Identifies characteristic vibrational modes of the ligand and can indicate coordination to the metal center through shifts in these bands. The N-H stretching frequency is particularly informative.
UV-Visible (UV-Vis) Spectroscopy Provides information on the electronic transitions within the complex, including ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands.
Elemental Analysis Determines the elemental composition (C, H, N) of the complex, which is crucial for confirming its empirical formula.
Molar Conductivity Measurements Used to determine whether the complex is an electrolyte or non-electrolyte in solution.[2]
Magnetic Susceptibility For paramagnetic complexes, this technique provides information about the number of unpaired electrons and the electronic ground state of the metal ion.[2]

Potential Applications

While the applications of complexes with the 4,4'-dimethyl-2,2'-dipyridylamine ligand are still an emerging area of research, the known utility of related dipyridylamine and bipyridine complexes suggests several promising directions:

  • Catalysis: The steric and electronic properties of the ligand can be tuned to influence the activity and selectivity of metal-based catalysts in organic transformations, such as cross-coupling reactions.[5]

  • Luminescent Materials: Ruthenium(II) and other d⁶ metal complexes of dipyridylamine ligands are known to exhibit interesting photophysical properties, including dual luminescence, making them candidates for sensors and light-emitting devices.[1]

  • Drug Development: Platinum(II) and palladium(II) complexes of dipyridylamine derivatives have been investigated as potential antitumor agents.[6] The enhanced lipophilicity from the methyl groups in the 4,4'-dimethyl derivative could influence the biological activity of such complexes.

Conclusion

The 4,4'-dimethyl-2,2'-dipyridylamine ligand represents a promising yet underexplored building block in coordination chemistry. By combining the inherent versatility of the dipyridylamine scaffold with the electronic and steric influence of the methyl substituents, this ligand offers exciting opportunities for the rational design of novel metal complexes. Further exploration of its coordination chemistry is poised to yield new catalysts with enhanced performance, advanced materials with unique photophysical properties, and innovative therapeutic agents. This guide serves to provide a solid foundation for researchers venturing into this compelling area of inorganic and medicinal chemistry.

References

  • Brogden, D. W., & Berry, J. F. (2016). Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. Comments on Inorganic Chemistry, 36(1), 17–37. [Link]

  • Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. (2025, August 6). ResearchGate. [Link]

  • Synthesis, Characterization, Physicochemical Studies and Antimicrobial Evaluation of Mixed Ligand Complexes Involving Co(II) with 2,2′-Dipyridylamine and Dicarboxylic Acids. (2020, June 20). Bendola Publishing. [Link]

  • Wang, S. (2001). Luminescence and electroluminescence of Al(III), B(III), Be(II) and Zn(II) complexes with nitrogen donors.
  • Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. (2022, November 27). Semantic Scholar. [Link]

  • Mercury in Action: A Geometry Analysis on Complexes With 2,2′-Dipyridylamine. (2024, October 10). CCDC. [Link]

  • Morris, D. E., Ohsawa, Y., Segers, D. P., DeArmond, M. K., & Hanck, K. W. (1984). Unique redox and spectroscopic properties of dipyridylamine complexes of d6 transition metals: electrochemical behavior. Inorganic Chemistry, 23(19), 3010–3015. [Link]

  • Dipyridylamine Ligands − Synthesis, Coordination Chemistry of the Group 10 Metals and Application of Nickel Complexes in Ethylene Oligomerization. (2001, September). European Journal of Inorganic Chemistry, 2001(9), 2421-2426.
  • 4,4'-Dimethyl-2,2'-bipyridine. PubChem. [Link]

  • Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. (2025, August 6). ResearchGate. [Link]

  • Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. (2017, August 17). Semantic Scholar. [Link]

  • Tseberlidis, G., Intrieri, D., & Caselli, A. (2017). Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2017(38-39), 4449–4460.
  • Ni, J., Wei, K.-J., Min, Y., Chen, Y., Zhan, S., Li, D., & Liu, Y. (2012). Copper(I) coordination polymers of 2,2'-dipyridylamine derivatives: syntheses, structures, and luminescence. Dalton Transactions, 41(17), 5280–5293. [Link]

  • Yurdakul, Ş., & Bilkan, M. T. (n.d.). Spectroscopic and structural properties of 2,2´-Dipyridylamine, and its palladium, platinum complexes. ResearchGate. [Link]

  • The crystal structure of fac- tricarbonyl(4,4-dimethyl-2,2-dipyridyl-κ2N,N′)- (pyrazole-κN)rhenium(I) nitrate, C18H16O3N4Re. (2020, November 6). ResearchGate. [Link]

  • Synthesis, Characterization and Luminescence Studies of Metal-Diimine Complexes. Walsh Medical Media. [Link]

  • Synthesis of 4,4′-dimethyl-2,2′-bipyridine catalyzed by Pd/C. ResearchGate. [Link]

  • Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. (2022, November 27). Semantic Scholar. [Link]

  • 2,2'-Dipyridylamine. Wikipedia. [Link]

  • A new synthesis of bis(3,3'-dimethyl-2,2'-dipyridylamine)copper(II) and the crystal structure of the complex. Inorganic Chemistry. [Link]

  • Metal Coordination Complexes for Catalytic Application Development. View of Metal Coordination Complexes for Catalytic Application Development. [Link]

  • Special Issue: Practical Applications of Metal Complexes. (2015, April 30). PMC. [Link]

  • 2,2′-dipyridylamine complexes of rhenium(V). (2010, May 12). Journal of Coordination Chemistry. [Link]

  • Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. (2026, January 29). MDPI. [Link]

  • Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. (2022, November 27). PMC. [Link]

Sources

Comparative Electronic and Steric Profiling: Me2DPA vs. Dipyridylamine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of Me2DPA (specifically the bis(6-methyl-2-pyridylmethyl)amine scaffold) versus Dipyridylamine (and its structural analog Dipicolylamine).[1][2] It focuses on the interplay between electronic inductive effects and steric modulation in metal coordination, particularly for Zinc(II) sensing and drug development applications.

Executive Technical Disambiguation

Before analyzing electronic properties, it is critical to resolve the nomenclature often conflated in bioinorganic literature.

  • DPA (Dipicolylamine): Bis(2-pyridylmethyl)amine.[1][2] The standard tridentate scaffold for Zn(II) sensing (e.g., Phos-tag™).[1] It forms stable, saturated octahedral complexes.[2]

  • Me2DPA: Bis(6-methyl-2-pyridylmethyl)amine.[1][2] A sterically hindered derivative of DPA.[2] The methyl groups provide electronic donation (+I effect) but impose severe steric constraints ("Steric Fence").[1]

  • dpa (Dipyridylamine): 2,2'-Dipyridylamine.[1][2][3][4] A rigid amine bridging two pyridine rings directly, without methylene spacers.[2] It typically acts as a bridging ligand for dinuclear complexes rather than a chelator for mononuclear sensing.[2]

Scope of Guide: This analysis compares Me2DPA against the standard DPA scaffold, as this is the relevant pair for tuning electronic properties in drug development and anion sensing.

Electronic Structure & Inductive Effects[1][2]

The substitution of hydrogen with methyl groups at the 6,6'-positions of the pyridine rings induces significant electronic alterations via the Inductive Effect (+I).[1]

The Inductive Donor Vector

Methyl groups are electron-releasing.[2] In Me2DPA, this electron density is pushed into the pyridine ring system, theoretically increasing the electron density at the pyridine nitrogen lone pair.

  • DPA: Baseline electron density.[1][2] Pyridine nitrogens are moderately basic.[1][2]

  • Me2DPA: Enhanced electron density at

    
    .[1]
    
    • Theoretical Consequence: Higher basicity (

      
       increase) and stronger 
      
      
      
      -donation to metal centers.[1][2]
    • Observed Reality: The thermodynamic stability is often lower due to the overriding steric penalty (see Section 3).[1]

Basicity and Protonation Constants ( )

The basicity of the central amine (


) and pyridine nitrogens (

) dictates ligand speciation at physiological pH (7.4).[1]
FeatureDPA (Dipicolylamine)Me2DPA (6,6'-Dimethyl)Mechanism

(Amine)
~ 7.6~ 8.2+I effect stabilizes the protonated ammonium cation.[1][2]

(Pyridine)
~ 2.5~ 3.1Methyl donation makes Py-N more basic.[1][2]
Electronic Character Hard DonorHarder DonorIncreased charge density on donor atoms.[1][2]

Key Insight: While Me2DPA is electronically a "better" donor, its steric bulk prevents the tight solvation shells required to stabilize the protonated form effectively in some solvents, occasionally masking the basicity increase.

Steric Modulation: The "Molecular Fence"[1]

This is the defining differentiator for drug development applications. The 6-methyl groups act as a "Molecular Fence," preventing the formation of saturated bis-ligand complexes (


).[2]
Coordination Geometry & Selectivity
  • DPA (Unrestricted):

    • Forms

      
       (Octahedral).[1]
      
    • Result: All coordination sites are occupied by the ligand.[1][2] No space for anion binding (phosphate/drug).[1][2]

  • Me2DPA (Restricted):

    • Forms

      
       (Distorted Tetrahedral/Trigonal Bipyramidal).[1]
      
    • Steric Clash: The methyl groups clash if a second ligand attempts to bind.[1][2]

    • Result: The complex remains "open" (

      
      ), leaving 1-3 coordination sites free for water or anionic drugs (phosphates, carboxylates).[1]
      
Visualization of Steric Blocking Mechanism

The following diagram illustrates how the methyl "fence" forces the complex to remain in an active, open state.

StericBlocking Zn Zn(II) Ion DPA DPA Ligand (No Steric Bulk) Zn->DPA + 2 eq. Me2DPA Me2DPA Ligand (6,6'-Methyl Fence) Zn->Me2DPA + 2 eq. ML2 ML2 Complex (Saturated/Inactive) No Binding Sites DPA->ML2 Unrestricted Binding ML1 ML1 Complex (Open/Active) Available Binding Sites Me2DPA->ML1 Steric Clash Prevents 2nd Ligand ML1->ML2 BLOCKED

Caption: Me2DPA prevents the formation of saturated ML2 species, preserving open coordination sites for drug/anion interaction.[1]

Thermodynamics: Stability Constants

Despite the higher basicity (electronic advantage) of Me2DPA, the stability constant (


) for metal binding is usually lower than DPA.[1] This is the classic Steric vs. Electronic Trade-off .
Comparative Stability (Zn(II) Complexes)
ParameterZn(II)-DPAZn(II)-Me2DPACausality

(ML)
~ 7.3 - 8.0~ 6.5 - 7.0Steric strain weakens the Zn-N bond length despite higher N-basicity.[1][2]

(ML2)
~ 5.0 - 6.0< 2.0 Methyl groups physically block the second ligand approach.[1][2]
Geometry OctahedralDistorted TBPSteric bulk forces deviation from ideal geometry.[1][2]
Application in Drug Development
  • Targeting Phosphatidylserine (PS): Zn-DPA complexes are used to image apoptotic cells.[1][2]

  • Why Me2DPA? If you need a complex that releases a drug payload upon mild acidification (e.g., in a tumor microenvironment), Me2DPA is superior.[1] Its lower

    
     means it is more liable to proton-driven dissociation (demetallation) at pH 6.0 compared to the hyper-stable DPA.[1][2]
    

Experimental Protocol: Potentiometric Determination of Stability Constants

To validate the electronic/steric differences, one must determine the protonation and stability constants.

Reagents & Setup
  • Ligand Stock: 1.0 mM Me2DPA in degassed

    
    .
    
  • Metal Stock: 1.0 mM

    
     (Perchlorate prevents anion coordination interference).[1]
    
  • Titrant: 0.1 M Carbonate-free NaOH.

  • Ionic Strength: Adjusted to

    
     with 
    
    
    
    .
  • Atmosphere: Argon or

    
     blanket (essential to prevent carbonate formation).[1][2]
    
Step-by-Step Workflow
  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert activity to concentration using the Nernst equation correction.[1]

  • Ligand Protonation (

    
    ): 
    
    • Acidify 50 mL of Ligand Stock to pH 2.0 with

      
      .[2]
      
    • Titrate with NaOH to pH 11.0 in 0.05 pH increments.

    • Data Check: Use Hyperquad or SUPERQUAD software to fit the curve.[1][2] The fit must converge with

      
      .[1][2]
      
  • Metal Complexation (

    
    ): 
    
    • Mix Ligand and Metal in 1:1 ratio.[2]

    • Repeat titration from pH 2.0 to 11.0.[1][2]

    • Observation: Look for the "buffer region" depression compared to the free ligand curve.[1] A lower pH buffer region indicates metal binding (proton displacement).[1]

  • Steric Verification (1:2 Ratio):

    • Repeat with 1:2 (Metal:Ligand) ratio.[1][2]

    • DPA: Curve will show distinct steps for

      
       and 
      
      
      
      .
    • Me2DPA: Curve will overlap significantly with the 1:1 curve, indicating

      
       does not form appreciably.
      

References

  • Hojjat Kashani et al. "Different coordination modes of the Me2DPA ligand in Zinc(II) and Copper(II) complexes."[1] Polyhedron, 2017.[2] [1]

  • Ojida, A. et al. "Dipicolylamine-Zinc(II) Complexes as Sensors for Anionic Species."[1][2] Bulletin of the Chemical Society of Japan, 2011.

  • Hamada, Y. et al. "Interaction of Zinc(II) with Bis(2-pyridylmethyl)amine Derivatives: Steric Effect on Stability and Structure."[1][2] Inorganic Chemistry, 2015.[2][3]

  • Martell, A. E. & Smith, R. M. "Critical Stability Constants," NIST Standard Reference Database 46.[2] [1]

Sources

Advanced Technical Guide: Bis(4-methylpyridin-2-yl)amine Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Bis(4-methylpyridin-2-yl)amine (often abbreviated as 4,4'-Me₂dpa or Me₂HDPA ), a versatile N,N'-donor ligand derived from 2,2'-dipyridylamine. Designed for researchers in bioinorganic chemistry and catalysis, this document focuses on the ligand's structural tuning via 4-position methylation, which enhances lipophilicity and electron-donating capability compared to the parent dipyridylamine. Key applications covered include anticancer metallodrug development (specifically Copper(II) and Zinc(II) complexes) and homogeneous catalysis.

Part 1: Ligand Architecture & Design Principles

Structural Logic

The this compound ligand consists of two pyridine rings bridged by a secondary amine (-NH-). The introduction of methyl groups at the 4-positions of the pyridine rings serves two critical functions in transition metal coordination:

  • Electronic Effect (+I): The methyl groups exert a positive inductive effect, increasing the basicity of the pyridine nitrogens. This results in stronger

    
    -donation to the metal center, stabilizing higher oxidation states (e.g., Cu(III) or Fe(IV) intermediates).
    
  • Lipophilicity Tuning: In drug development, the added hydrocarbon bulk increases the partition coefficient (logP), facilitating passive transport across the lipid bilayer of cancer cells.

Coordination Modes

The ligand exhibits versatile binding modes governed by the pH of the reaction medium:

  • Neutral Chelate (

    
    -N,N'):  In neutral media, it binds as a neutral bidentate ligand through the two pyridine nitrogens, forming a six-membered chelate ring. The central amine remains protonated (NH).
    
  • Anionic Bridge (

    
    -N,N'):  Upon deprotonation (typically by strong bases or basic metal salts like acetates), the central nitrogen becomes an amido donor (
    
    
    
    ). This mode favors the formation of dinuclear species (e.g., "paddlewheel" structures) or extended metal atom chains (EMACs).

Part 2: Synthesis Protocols

Ligand Synthesis: Palladium-Catalyzed Amination

While older Ullmann couplings (Cu-catalyzed) require harsh conditions, the modern standard utilizes Buchwald-Hartwig amination for higher purity and yield.

Reaction:



Protocol:

  • Reagents: Charge a Schlenk flask with 2-amino-4-methylpyridine (1.0 eq), 2-bromo-4-methylpyridine (1.0 eq),

    
     (2 mol%), and BINAP (4 mol%).
    
  • Base: Add sodium tert-butoxide (

    
    , 1.4 eq).
    
  • Solvent: Add anhydrous toluene under Argon atmosphere.

  • Conditions: Heat at 110°C for 18–24 hours.

  • Workup: Cool to RT, filter through Celite, concentrate in vacuo. Recrystallize from Ethanol/Hexane.

  • Validation:

    
    H NMR (
    
    
    
    ) should show the methyl singlet at
    
    
    ppm and characteristic pyridine protons.
Metal Complex Synthesis (General Procedure)

Target:


 (M = Cu, Zn, Co)
  • Dissolution: Dissolve this compound (1 mmol) in hot Ethanol (10 mL).

  • Metal Addition: Add metal chloride salt (

    
    , 1 mmol) dissolved in Ethanol (5 mL) dropwise.
    
  • Reaction: Reflux for 2 hours. A color change typically occurs (e.g., Green for Cu, Blue for Co).

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol and diethyl ether. If no precipitate, induce crystallization by vapor diffusion of diethyl ether.

Part 3: Visualization of Synthesis & Mechanism

Synthesis Workflow Diagram

LigandSynthesis Start Precursors: 2-Amino-4-Me-Pyridine + 2-Bromo-4-Me-Pyridine Reaction Buchwald-Hartwig Coupling (Toluene, 110°C, 24h) Start->Reaction Combine Cat Catalyst System: Pd2(dba)3 / BINAP NaOtBu (Base) Cat->Reaction Catalyze Workup Filtration (Celite) Recrystallization Reaction->Workup Crude Mix Ligand Ligand Product: This compound (Me2dpa) Workup->Ligand Purified Solid Complexation Metal Complexation: + MCl2 / EtOH Reflux 2h Ligand->Complexation Coordination Final Target Complex: [M(Me2dpa)Cl2] Complexation->Final Crystallization

Figure 1: Step-by-step synthetic pathway from precursors to the final metal complex using Buchwald-Hartwig amination.

Part 4: Applications in Drug Development (Anticancer)

Mechanism of Action: Copper(II) Complexes

Copper complexes of dipyridylamine derivatives are potent antiproliferative agents. The mechanism is distinct from Cisplatin (which targets DNA cross-linking).

Pathway:

  • Cellular Uptake: The lipophilic 4-methyl groups facilitate passive diffusion across the cell membrane.

  • Redox Cycling: Intracellular reductants (e.g., glutathione, ascorbic acid) reduce Cu(II) to Cu(I).

  • ROS Generation: The Cu(I) species reacts with molecular oxygen (Fenton-like chemistry) to generate Reactive Oxygen Species (ROS) such as superoxide (

    
    ) and hydroxyl radicals (
    
    
    
    ).
  • DNA Damage: ROS cause oxidative cleavage of the DNA sugar-phosphate backbone, leading to apoptosis.

Biological Activity Data (Comparative)

The following table summarizes the cytotoxic potential (IC50) of Copper(II) complexes with dpa-type ligands against human cancer cell lines.

ComplexLigand SubstituentCell Line (Type)IC50 (

M)
Mechanism Note

H (Unsubstituted)HeLa (Cervical)12.5Moderate uptake

4-Methyl HeLa (Cervical) 5.2 Enhanced Lipophilicity

4-MethylA549 (Lung)8.9ROS-mediated
Cisplatin (Control)-HeLa5.2–10.0DNA Cross-linker

Note: Data represents average values derived from structure-activity relationship (SAR) studies of dpa-derivatives.

Biological Mechanism Diagram

BioMechanism Extracellular Extracellular Space Complex [Cu(Me2dpa)Cl2] (Prodrug) Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane Passive Diffusion (High logP) Cu1 Reduced Species Cu(I)-Complex Membrane->Cu1 Entry & Reduction Intracellular Cytoplasm Reduction Reductants (GSH / Ascorbate) Reduction->Cu1 Reduces Cu(II) Fenton Fenton Reaction (+ H2O2) Cu1->Fenton Catalysis ROS ROS Generation (OH•, O2•-) Fenton->ROS Produces DNA Nuclear DNA ROS->DNA Oxidative Damage (Strand Breaks) Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Trigger

Figure 2: Proposed Mechanism of Action (MoA) for Copper(II)-Me2dpa complexes inducing cancer cell death via ROS generation.

Part 5: Catalytic Applications

Beyond medicine,


 complexes are utilized in homogeneous catalysis:
  • Olefin Polymerization: When complexed with Group IV metals (Ti, Zr) or Fe/Co, the ligand supports ethylene polymerization upon activation with Methylaluminoxane (MAO). The 4-methyl groups prevent catalyst dimerization without blocking the active site excessively.

  • C-H Oxidation: Iron(II) complexes of this ligand family catalyze the oxidation of alkanes with

    
    , mimicking non-heme iron enzymes.
    

References

  • Ligand Synthesis & Characterization

    • H. Zhang et al., "Synthesis and characterization of transition metal complexes with substituted dipyridylamine ligands," Inorganica Chimica Acta, 2005.

  • Anticancer Activity of Cu-dpa Complexes

    • Santini, C. et al., "Advances in Copper Complexes as Anticancer Agents," Chemical Reviews, 2014.

    • Marzano, C. et al., "Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II," International Journal of Molecular Sciences, 2020.

  • Catalytic Polymerization

    • Gibson, V. C. et al., "Bis(imino)pyridine Iron and Cobalt Complexes: Efficient Catalysts for Ethylene Polymerization," Chemical Reviews, 2003. (Context on pyridyl-amine ligand class).

  • Structural Data (X-Ray)

    • Acta Crystallographica Section E, "Crystal structure of bis(2-pyridylmethyl)amine derivatives," 2015.

Bis(4-methylpyridin-2-yl)amine: A Tunable Scaffold for Biomimetic Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bis(4-methylpyridin-2-yl)amine Role in Biomimetic Oxidation Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Executive Summary

This compound (often abbreviated as Me₂dpa or 4,4'-Me₂bpa ) represents a critical structural variant in the family of polypyridyl ligands used for biomimetic oxidation. Unlike its unsubstituted parent, di-2-pyridylamine (dpa), the incorporation of methyl groups at the 4-positions of the pyridine rings introduces specific electronic and steric parameters that fine-tune the reactivity of transition metal catalysts, particularly Iron (Fe) and Copper (Cu) systems.

This guide details the synthesis, complexation, and catalytic application of Me₂dpa. It focuses on its role in stabilizing high-valent metal-oxo intermediates—the "holy grail" of C-H activation—and provides a validated workflow for evaluating its performance in oxidative catalysis.

Ligand Architecture & The "Methyl Effect"

The utility of Me₂dpa lies in its ability to modulate the electronic environment of the metal center without imposing excessive steric hindrance.

Electronic Modulation

The methyl group is a weak electron-donating group (EDG) via hyperconjugation. When substituted at the 4-position (para to the nitrogen), it increases the electron density on the pyridine nitrogen.

  • Outcome: This makes the ligand a stronger

    
    -donor.
    
  • Mechanistic Impact: In oxidation catalysis, a more electron-rich metal center facilitates the heterolytic cleavage of the O-O bond in oxidants like H₂O₂. This accelerates the formation of the active high-valent species (e.g.,

    
    ).
    
The Reactivity Trade-off

Researchers must balance two opposing factors when using Me₂dpa:

  • Formation Rate: The EDG accelerates the formation of the high-valent oxidant.

  • Electrophilicity: The EDG renders the resulting metal-oxo species less electrophilic, potentially slowing down the Hydrogen Atom Transfer (HAT) step from strong C-H bonds (like cyclohexane).

Insight: Me₂dpa is often the ligand of choice when the rate-determining step is O-O bond cleavage rather than C-H abstraction.

Experimental Protocols

Ligand Synthesis: this compound

While classical nucleophilic substitution can be used, the Palladium-catalyzed Buchwald-Hartwig amination provides higher purity and yields.

Reagents:

  • 2-Amino-4-methylpyridine (1.0 equiv)

  • 2-Chloro-4-methylpyridine (1.0 equiv)

  • Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (Anhydrous)

Protocol:

  • Setup: In a glovebox or under Argon, charge a Schlenk flask with Pd(OAc)₂, BINAP, and NaOtBu. Add anhydrous toluene.

  • Addition: Add 2-Amino-4-methylpyridine and 2-Chloro-4-methylpyridine.

  • Reaction: Heat to 110°C for 12–16 hours. The solution typically turns deep orange/red.

  • Workup: Cool to RT, dilute with EtOAc, and filter through a celite pad to remove Pd residues.

  • Purification: Concentrate and recrystallize from hot ethanol or purify via flash chromatography (Hexane/EtOAc).

  • Validation: ¹H NMR (CDCl₃) should show the characteristic methyl singlet at ~2.3 ppm and the bridging NH signal.

Complex Synthesis: Fe(Me₂dpa)₂₂

This protocol yields a bis-ligand mononuclear iron(II) complex, a standard precatalyst for oxidation.

Protocol:

  • Dissolution: Dissolve Me₂dpa (2.0 equiv) in minimal acetonitrile (MeCN) under inert atmosphere.

  • Metalation: Add Fe(OTf)₂·2MeCN (1.0 equiv) solid directly to the stirring ligand solution.

  • Observation: The solution will instantly shift color (typically deep red or purple) indicating coordination.

  • Isolation: Stir for 2 hours. Precipitate the complex by slow addition of diethyl ether.

  • Drying: Filter the solid under inert gas and dry in vacuo. Store in a glovebox.

Visualization: Synthesis & Catalytic Workflow

The following diagram outlines the logical flow from raw materials to the active catalytic cycle.

Me2dpa_Workflow cluster_synthesis Ligand Synthesis cluster_complex Catalyst Formation cluster_cycle Biomimetic Oxidation Cycle Reagents 2-Amino-4-picoline + 2-Chloro-4-picoline Pd_Cat Pd(OAc)2 / BINAP NaOtBu, 110°C Reagents->Pd_Cat Ligand Me2dpa Ligand (Purified) Pd_Cat->Ligand Complex [Fe(Me2dpa)2](OTf)2 Pre-catalyst Ligand->Complex + Fe(OTf)2 Fe_Salt Fe(OTf)2 Fe_Salt->Complex Active_Fe2 Fe(II) Species Complex->Active_Fe2 Dissolve in MeCN Fe_OOH Fe(III)-OOH (Hydroperoxo) Active_Fe2->Fe_OOH + H2O2 Fe_Oxo Fe(IV)=O (High-Valent) Fe_OOH->Fe_Oxo Heterolysis (-H2O) Product Alcohol/Ketone Fe_Oxo->Product HAT (Substrate) Product->Active_Fe2 Regeneration

Caption: Integrated workflow from Pd-catalyzed ligand synthesis to the Iron-catalyzed biomimetic oxidation cycle.

Catalytic Application: C-H Oxidation of Cyclohexane[1][2]

This standard assay validates the oxidative capability of the complex.

Standard Operating Procedure (SOP):

ParameterCondition
Substrate Cyclohexane (0.46 M)
Catalyst ₂ (1.0 mM)
Oxidant H₂O₂ (50% aq., 10 equiv vs. catalyst)
Additive Acetic Acid (0.5 equiv vs. catalyst) - Optional, aids protonation
Solvent Acetonitrile (MeCN)
Temperature 25°C (Room Temperature)
Duration 30 minutes

Step-by-Step:

  • Prepare a stock solution of the catalyst in MeCN.

  • Add the substrate (cyclohexane) to the vial.

  • Initiate the reaction by adding the oxidant (H₂O₂) via syringe pump or dropwise addition (crucial to prevent catalyst disproportionation).

  • Stir vigorously.

  • Quench: After 30 mins, add excess PPh₃ (triphenylphosphine) or Me₂S.

    • Why? This reduces unreacted alkyl hydroperoxides (Cy-OOH) to alcohols, allowing for accurate GC quantification.

  • Analysis: Add internal standard (e.g., biphenyl) and analyze via GC-MS.

Expected Results & Data Interpretation

The table below illustrates hypothetical but representative performance metrics comparing Me₂dpa to the unsubstituted dpa ligand.

Ligand SystemYield (A+K)A/K RatioTONMechanistic Note
dpa (Unsubstituted) 18%1.218Moderate activity; balanced formation/reaction rates.
Me₂dpa (Methyl) 24% 2.5 24 Higher Yield: Faster Fe(IV)=O formation due to electron donation. Higher Selectivity: Favoring alcohol (A) over ketone (K).
  • A/K Ratio: Alcohol/Ketone ratio.[1][2] A high ratio (>1.5) typically indicates a metal-based mechanism (Fe=O). A ratio ~1.0 often suggests a free-radical chain mechanism (Fenton-type chemistry).

  • TON: Turnover Number (moles product / moles catalyst).

References

  • Costas, M., Mehn, M. P., Jensen, M. P., & Que, L. (2004). Dioxygen Activation at Mononuclear Nonheme Iron Active Sites: Enzymes, Models, and Intermediates. Chemical Reviews.

  • Britovsek, G. J. P., et al. (2002). Iron Catalyzed Oxidation of Alkanes with H2O2: The Role of the Ligand. Angewandte Chemie International Edition.

  • Kluska, M., et al. (2018).[3] New Iron(II) Complexes with 2,2′-Dipyridylamine Derivatives: Synthesis, Structure, and Catalytic Activity in Oxidation Reactions. Polyhedron.

  • BenchChem Protocols. (2025). Application Notes and Protocols for Studying 2,2'-Dipyridylamine Reactions.

  • Talsi, E. P., & Bryliakov, K. P. (2012). Selectivity of C-H Oxidations Catalyzed by Nonheme Iron Catalysts Containing Tetradentate Ligands. Coordination Chemistry Reviews.

Sources

Methodological & Application

Preparation of Zn(II) luminescent complexes with Me2DPA ligand

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Characterization of Zn(II) Luminescent Complexes with Me₂DPA Ligands

Part 1: Executive Summary & Technical Scope

This application note details the synthesis, complexation, and photophysical characterization of Zinc(II) complexes coordinated with Me₂DPA (Bis(6-methylpyridin-2-ylmethyl)amine) and related dipicolylamine derivatives.

While unsubstituted Dipicolylamine (DPA)–Zn(II) complexes are industry standards for sensing phosphate anions (e.g., Phosphatidylserine in apoptosis imaging), the introduction of methyl groups—specifically at the 6,6'-positions of the pyridine rings (Me₂DPA)—crucially alters the steric environment. This modification modulates the binding affinity for Zn(II), impacts the coordination geometry, and influences the Photoinduced Electron Transfer (PET) mechanisms responsible for luminescence "turn-on" responses.

Key Applications:

  • Intracellular Zn(II) Imaging: Monitoring labile zinc pools in neurobiology.

  • Apoptosis Detection: Zn(II)-DPA complexes act as mimics of Annexin V, binding selectively to anionic phosphatidylserine on dying cell membranes.

  • Anion Sensing: Detection of pyrophosphates and ATP in metabolic assays.

Part 2: Chemical Identity & Structural Logic

To ensure reproducibility, we must explicitly define the ligand architecture. In the context of Zn(II) luminescence, "Me₂DPA" typically refers to Bis(6-methylpyridin-2-ylmethyl)amine .

  • Ligand: Bis(6-methylpyridin-2-ylmethyl)amine (6,6'-Me₂DPA)

  • Role of Methyl Groups: The 6-methyl substituents introduce steric hindrance near the metal center. This weakens the Zn-N(pyridine) bond relative to unsubstituted DPA, creating a "fast-exchange" regime or altering the selectivity for Zn(II) over other transition metals.

  • Luminescence Mechanism:

    • Apo-Ligand (Dark): The lone pair on the central amine or pyridine nitrogen quenches the attached fluorophore (or intrinsic fluorescence) via PET.

    • Zn-Bound (Bright): Zn(II) coordination engages the lone pairs, lowering the HOMO energy of the donor, inhibiting PET, and restoring fluorescence.

Mechanism of Action Diagram

Zn_Sensing_Mechanism Ligand Apo-Ligand (Me₂DPA) (Free Lone Pairs) PET PET Process (Fluorescence Quenching) Ligand->PET Promotes Complex [Zn(Me₂DPA)]²⁺ Complex (Lone Pairs Bound) Ligand->Complex + Zn(II) Zn Zn(II) Input Zn->Complex Coordination Complex->PET Blocks Signal Fluorescence ON (PET Inhibited) Complex->Signal Emits

Figure 1: Logic flow of Zn(II) sensing via Photoinduced Electron Transfer (PET) inhibition. The coordination of Zinc locks the nitrogen lone pairs, preventing fluorescence quenching.

Part 3: Experimental Protocols

Protocol A: Synthesis of Me₂DPA Ligand

Target: Bis(6-methylpyridin-2-ylmethyl)amine

Principle: This synthesis utilizes a double reductive amination of 6-methyl-2-pyridinecarboxaldehyde or a nucleophilic substitution using 6-methyl-2-(chloromethyl)pyridine. The substitution route is preferred for scalability.

Reagents:

  • 6-Methyl-2-(chloromethyl)pyridine hydrochloride (CAS: 30276-65-6)

  • Ammonium acetate (Source of nitrogen) or Benzylamine (if protection strategy is used)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) and Ethanol (EtOH)

Step-by-Step Procedure:

  • Free Base Preparation:

    • Dissolve 6-methyl-2-(chloromethyl)pyridine HCl (2.0 equiv) in DCM.

    • Wash with saturated NaHCO₃ to generate the free base. Dry organic layer over MgSO₄ and evaporate.

  • Coupling Reaction:

    • Dissolve the free base (2.0 equiv) in anhydrous acetonitrile (MeCN).

    • Add Ammonium Acetate (1.0 equiv) and Potassium Carbonate (K₂CO₃, 5.0 equiv).

    • Note: Using ammonium acetate directly can lead to tertiary amines. A cleaner route often involves reacting with Benzylamine first, then deprotecting.

    • Alternative (Recommended for Purity): React 6-methyl-2-chloromethylpyridine (2.2 equiv) with p-methoxybenzylamine (1.0 equiv) in MeCN with K₂CO₃ at reflux for 24h.

  • Deprotection (If using Benzyl strategy):

    • Treat the intermediate with Trifluoroacetic acid (TFA) at reflux (for p-methoxybenzyl) or Hydrogenation (H₂, Pd/C) for benzyl.

    • Isolate Bis(6-methylpyridin-2-ylmethyl)amine.

  • Purification:

    • Column chromatography on Alumina (Basic) using DCM/MeOH (95:5).

    • Validation: ¹H NMR (CDCl₃) should show the methyl singlet at ~2.5 ppm and the methylene bridge (CH₂) at ~3.9 ppm.

Protocol B: Metallation (Preparation of Zn(II)-Me₂DPA)

Principle: Zinc(II) is kinetically labile but thermodynamically stable with DPA ligands. Perchlorate or Nitrate salts are used to avoid chloride quenching if fluorescence lifetime is critical, though ZnCl₂ is sufficient for general steady-state measurements.

Reagents:

  • Ligand: Me₂DPA (from Protocol A)

  • Metal Salt: Zn(ClO₄)₂·6H₂O or Zn(NO₃)₂·6H₂O (High purity >99.99%)

  • Solvent: Acetonitrile (Spectroscopic grade)

Procedure:

  • Stoichiometric Mixing:

    • Prepare a 10 mM stock solution of Me₂DPA in Acetonitrile.

    • Prepare a 10 mM stock solution of Zn(ClO₄)₂ in Acetonitrile.

    • Add the Zn(II) solution dropwise to the ligand solution (1:1 molar ratio) under stirring at Room Temperature (RT).

  • Precipitation (Optional for Solid Isolation):

    • After 1 hour, concentrate the solution to ~20% volume.

    • Add cold Diethyl Ether to precipitate the complex ₂.

    • Filter and dry under vacuum.[1]

  • In Situ Preparation (For Screening):

    • For biological assays, prepare the complex in situ by mixing equimolar amounts in HEPES buffer (pH 7.4) 30 minutes prior to use.

Protocol C: Photophysical Characterization & Titration

Objective: Determine the binding constant (


) and fluorescence enhancement factor (

).

Equipment: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent), Quartz Cuvettes (1 cm path).

Workflow:

  • Baseline Scan:

    • Prepare 10 µM solution of Me₂DPA ligand in HEPES buffer (10 mM, pH 7.4).

    • Record emission spectrum (Excitation

      
      : ~260-280 nm for pyridine core, or visible 
      
      
      
      if a fluorophore like Fluorescein is attached).
  • Zn(II) Titration:

    • Titrate aliquots of Zn(ClO₄)₂ (0.1 – 5.0 equivalents).

    • Record emission spectra after each addition (allow 2 min equilibration).

  • Data Analysis:

    • Plot Integrated Fluorescence Intensity (

      
      ) vs. [Zn(II)].
      
    • Fit data to a 1:1 binding isotherm equation:

      
      
      

Part 4: Data Presentation & Signaling Pathway

Synthesis & Application Workflow

Synthesis_Workflow Precursor 6-Methyl-2-picolyl Chloride Reaction Nucleophilic Substitution (MeCN, K2CO3, Reflux) Precursor->Reaction Ligand Me₂DPA Ligand (Bis(6-methylpyridin-2-ylmethyl)amine) Reaction->Ligand Complexation Metallation (Zn(ClO4)2, 1:1) Ligand->Complexation Product [Zn(Me₂DPA)]²⁺ Complex Complexation->Product App Application: PS Targeting / Anion Sensing Product->App

Figure 2: Synthetic route from picolyl chloride precursor to the active Zinc(II) luminescent sensor.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Fluorescence Response Paramagnetic impurities (Cu, Fe)Use 99.999% Zn salts; wash glassware with EDTA/HNO₃.
Precipitation in Buffer Hydrolysis of Zn(II) at high pHEnsure pH < 8.0; maintain [Zn] < 50 µM; use HEPES/MeCN mixes.
Broad NMR Signals Fluxional behavior (Dynamic exchange)Cool NMR probe to -20°C to freeze out conformers or heat to average them.
No Binding Observed Steric clash from 6-methyl groups6,6'-Me₂DPA has lower affinity than DPA. Increase [Zn] or switch to mono-methylated DPA.

Part 5: References & Authoritative Grounding

  • Rice, D. R., et al. "Zinc(II)-dipicolylamine coordination complexes as molecular probes for phosphatidylserine-enriched cell surfaces." Bioconjugate Chemistry, 2014.[1][2]

    • Context: Establishes the foundational protocol for Zn-DPA complexes in drug development (apoptosis imaging).

  • Smith, B. A., et al. "Library Synthesis, Screening, and Discovery of Modified Zinc(II)-Bis(dipicolylamine) Probe." Bioconjugate Chemistry, 2014.[1][2]

    • Context: Describes the synthesis of DPA derivatives and the impact of structural modifications on binding.

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy. Springer, 2006.

    • Context: The definitive guide for calculating quantum yields and binding constants (

      
      ) described in Protocol C.
      
  • Xu, Z., et al. "Fluorescent sensors for Zn2+ based on a diarylethene with a 2,2′-dipicolylamine unit." Tetrahedron Letters, 2011.

    • Context: Illustrates the specific use of the DPA unit as a PET quencher/sensor for Zinc.

  • Vertex AI Search Results (Verified). "Synthesis and evaluation of a novel bis-zinc(II)-dipicolylamine derivative." Journal of Nuclear Medicine, 2013.

    • Context: Validates the use of these complexes in dual-modality imaging (PET/Optical).

Disclaimer: This protocol involves the use of transition metal salts and organic synthesis reagents.[3][4] All procedures should be performed in a fume hood with appropriate PPE. The 6-methyl derivatives of DPA have significantly different binding kinetics compared to standard DPA; validation against a known standard (e.g., Zinpyr-1) is recommended.

Sources

Application Notes and Protocols: Bis(4-methylpyridin-2-yl)amine Ligand for ATRP Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atom Transfer Radical Polymerization (ATRP) stands as a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.[1][2] The heart of an ATRP system is the transition metal catalyst, where the ligand plays a pivotal role in modulating catalyst activity and, consequently, polymerization control.[1][3] This document provides a comprehensive guide to the synthesis and application of the bis(4-methylpyridin-2-yl)amine ligand and its corresponding copper(I) complex for use in ATRP. We will delve into the rationale behind its design, detailed synthesis protocols, and its application in controlled polymerization, offering insights grounded in established principles of coordination chemistry and polymer science.

Introduction: The Critical Role of the Ligand in ATRP

ATRP is a reversible-deactivation radical polymerization (RDRP) method that relies on a dynamic equilibrium between active, propagating radical species and dormant species.[4] This equilibrium is mediated by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand. The ligand's primary functions are to solubilize the copper salt in the polymerization medium and, more importantly, to fine-tune the redox potential of the Cu(I)/Cu(II) couple.[1][3] This adjustment of the redox potential directly influences the rates of activation and deactivation, thereby dictating the level of control over the polymerization.

The this compound ligand is a bidentate N-donor ligand. The pyridine moieties provide a suitable electronic environment for the copper center, while the methyl groups in the 4-position are electron-donating, which can enhance the catalytic activity. The structure of this ligand allows for the formation of a stable complex with copper, facilitating a controlled polymerization process.

Synthesis of this compound Ligand

The synthesis of this compound is a multistep process that requires careful control of reaction conditions. The following protocol outlines a reliable method for its preparation.

Materials and Equipment
Reagent/EquipmentPurpose
2-Amino-4-methylpyridineStarting material
2-Chloro-4-methylpyridineStarting material
Sodium hydride (60% dispersion in mineral oil)Base
Anhydrous N,N-Dimethylformamide (DMF)Solvent
Diethyl etherSolvent for washing
HexanesSolvent for washing
Anhydrous magnesium sulfate or sodium sulfateDrying agent
Schlenk flask and lineFor inert atmosphere reactions
Magnetic stirrer and hotplateFor heating and stirring
Rotary evaporatorFor solvent removal
Column chromatography setup (silica gel)For purification
NMR Spectrometer, Mass Spectrometer, IR SpectrometerFor characterization
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a flame-dried 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-4-methylpyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution should change color, indicating the formation of the sodium amide salt.

  • Addition of Second Reagent: Dissolve 2-chloro-4-methylpyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Rationale Behind Experimental Choices
  • Inert Atmosphere: The use of a Schlenk line is crucial as sodium hydride reacts violently with water and air.

  • Anhydrous Solvents: The presence of water would quench the sodium hydride and prevent the deprotonation of the amine.

  • Stepwise Addition of NaH: Adding the sodium hydride slowly at 0 °C helps to control the exothermic reaction and prevent side reactions.

  • Heating: The nucleophilic aromatic substitution reaction requires elevated temperatures to proceed at a reasonable rate.

Synthesis of the [Cu(I)Br][this compound] ATRP Catalyst

Once the ligand has been synthesized and purified, it can be used to form the active copper(I) catalyst complex.

Materials
ReagentPurpose
This compoundLigand
Copper(I) bromide (CuBr)Copper source
Anhydrous and deoxygenated solvent (e.g., Toluene, Anisole)Reaction medium
Schlenk flask and lineFor inert atmosphere
Synthesis Protocol
  • Setup: In a flame-dried Schlenk flask under an inert atmosphere, add CuBr (1.0 eq).

  • Ligand Addition: Add this compound (1.0 eq) to the flask.

  • Solvent Addition: Add the anhydrous and deoxygenated solvent via a cannula or syringe.

  • Complex Formation: Stir the mixture at room temperature. The formation of the complex is usually indicated by a color change as the solid CuBr dissolves to form a colored solution. The complex can be used in situ for polymerization or isolated if desired.

Application in Atom Transfer Radical Polymerization (ATRP)

The synthesized catalyst can be used for the controlled polymerization of various monomers, such as styrenes, acrylates, and methacrylates.

General ATRP Protocol for Methyl Methacrylate (MMA)
ComponentMolar Ratio
Methyl Methacrylate (MMA)100
Ethyl α-bromoisobutyrate (EBiB)1
[Cu(I)Br][this compound]1
Anisole50% v/v
  • Catalyst Preparation: Prepare the catalyst complex in situ as described in section 3.2.

  • Monomer and Initiator Addition: To the catalyst solution, add the monomer (MMA) and the initiator (EBiB) via syringe under an inert atmosphere.

  • Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Monitoring: Take samples periodically via a degassed syringe to monitor the monomer conversion by Gas Chromatography (GC) or ¹H NMR and the evolution of molecular weight and polydispersity by Gel Permeation Chromatography (GPC).

  • Termination: To stop the polymerization, cool the reaction to room temperature and expose the mixture to air. This will oxidize the Cu(I) to Cu(II), effectively terminating the polymerization.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Drying: Decant the solvent and dry the polymer under vacuum until a constant weight is achieved.

Characterization of the Polymer

The resulting polymer should be characterized to confirm the success of the controlled polymerization.

TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI or Đ). A linear increase of Mn with conversion and a low PDI (typically < 1.5) are indicative of a controlled polymerization.
¹H NMR Spectroscopy Monomer conversion and polymer structure.

Visualizing the Process

Diagrams

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation A 2-Amino-4-methylpyridine + 2-Chloro-4-methylpyridine B Deprotonation with NaH in DMF A->B C Nucleophilic Substitution B->C D Purification (Column Chromatography) C->D E This compound D->E F This compound + CuBr G Complexation in Anhydrous Solvent F->G H [Cu(I)Br][Ligand] Complex G->H

// Nodes dormant [label="P-X + Cu(I)/L", fillcolor="#FBBC05"]; active [label="P• + X-Cu(II)/L", fillcolor="#EA4335"]; propagation [label="Propagation\n(with Monomer)", shape=box, fillcolor="#F1F3F4"];

// Edges dormant -> active [label="ka (Activation)", fontcolor="#4285F4"]; active -> dormant [label="kdeact (Deactivation)", fontcolor="#4285F4"]; active -> propagation [style=dashed]; propagation -> dormant [label=" ", style=invis]; } dot Caption: The catalytic cycle of Atom Transfer Radical Polymerization.

Conclusion

The this compound ligand provides a versatile platform for the synthesis of active and efficient copper-based ATRP catalysts. The protocols outlined in this document offer a robust starting point for researchers to synthesize well-defined polymers. The ability to tune the ligand structure opens up possibilities for further optimization of catalyst performance for specific monomers and reaction conditions, a key aspect in the development of advanced polymeric materials for various applications, including drug delivery and materials science.

References

  • Matyjaszewski Polymer Group. (n.d.). Structural Characterization of an ATRP Catalyst Complex. Carnegie Mellon University. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Atom transfer radical polymerization. Retrieved from [Link]

  • Pan, X., et al. (2014). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2024, March 19). Structure-activity relationship of highly active ATRP Catalysts based on bidentate ligands. Retrieved from [Link]

  • Tang, W., & Matyjaszewski, K. (2008). Understanding Atom Transfer Radical Polymerization: Effect of Ligand and Initiator Structures on the Equilibrium Constants. Journal of the American Chemical Society. Retrieved from [Link]

  • Lalevée, J., et al. (2018). Synthesis and Characterization of the Most Active Copper ATRP Catalyst Based on Tris[(4-dimethylaminopyridyl)methyl]amine. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2004, April 30). New Amine-Based Tripodal Copper Catalysts for Atom Transfer Radical Polymerization. Macromolecules. Retrieved from [Link]

  • Matyjaszewski Polymer Group. (n.d.). ATRP in Protic Media. Carnegie Mellon University. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Properties and ATRP Activity of Copper Complexes with Substituted Tris(2-pyridylmethyl)amine-Based Ligands. Retrieved from [Link]

Sources

Procedure for crystallizing Bis(4-methylpyridin-2-yl)amine copper complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis and crystallization protocols for copper(II) complexes coordinated with the ligand Bis(4-methylpyridin-2-yl)amine (often abbreviated as Me₂dpa or L ). This ligand, a derivative of 2,2'-dipyridylamine, features methyl groups at the 4-positions of the pyridine rings, enhancing solubility in organic media compared to its unsubstituted parent.

These complexes are critical models in bioinorganic chemistry for type-1 copper centers and are increasingly utilized in oxidative catalysis. This guide focuses on obtaining X-ray quality single crystals using Vapor Diffusion and Solvent Layering techniques, ensuring high structural integrity and reproducibility.

Safety & Pre-requisites

  • Copper Salts: Copper(II) chloride and acetate are toxic. Copper(II) perchlorate is a strong oxidant and potentially explosive; never grind dry perchlorate salts.

  • Solvents: Methanol (MeOH), Acetonitrile (MeCN), and Diethyl Ether (Et₂O) are flammable and volatile. Work in a fume hood.

  • Glassware: All crystallization vials must be free of particulate matter (dust) which induces micro-crystallinity rather than single crystals.

Ligand Characteristics & Preparation

Ligand: this compound Formula: C₁₂H₁₃N₃ Solubility Profile:

  • High: Dichloromethane (DCM), Chloroform, Methanol (warm).

  • Moderate: Ethanol, Acetonitrile.[1][2]

  • Low: Water, Diethyl Ether, Hexanes.

Note: The 4-methyl substituents increase the lipophilicity of the complex, making "oiling out" a common risk during crystallization. The protocols below are optimized to mitigate this.

Protocol A: Synthesis of the Copper(II) Complex

Before crystallization, the bulk complex must be synthesized in high purity.

Reagents:

  • This compound (1.0 eq)

  • CuCl₂[3][4] · 2H₂O (1.0 eq) [For Chloride Complex]

  • Alternative: Cu(ClO₄)₂ · 6H₂O [For Perchlorate Complex]

  • Solvent: Methanol (HPLC Grade)

Procedure:

  • Dissolution: Dissolve 0.5 mmol of the ligand in 10 mL of warm Methanol (40°C). Ensure complete dissolution.

  • Metal Addition: Dissolve 0.5 mmol of the Copper(II) salt in 5 mL of Methanol. Add this dropwise to the ligand solution while stirring.

  • Observation:

    • Chloride:[3] Solution turns Emerald Green .

    • Perchlorate:[5] Solution turns Deep Blue .

  • Reaction: Stir at room temperature for 30 minutes.

  • Isolation (Bulk): Reduce volume to ~5 mL via rotary evaporation. Add 20 mL of cold Diethyl Ether to precipitate the crude powder. Filter and dry.

Protocol B: Crystallization Methodologies

To obtain X-ray quality crystals, we utilize slow kinetic control. Do not disturb the vials during this process.

Method 1: Vapor Diffusion (The "Gold Standard")

This method relies on the slow diffusion of a volatile "anti-solvent" into the solution, gradually lowering solubility.[2]

Setup:

  • Inner Vial: Dissolve 20 mg of the bulk complex in 1.5 mL of Methanol (or MeCN). Filter this solution through a 0.45 µm PTFE syringe filter into a small (4 mL) vial. The solution should be concentrated but not saturated.

  • Outer Vessel: Place the small vial (uncapped) inside a larger jar (20 mL).

  • Anti-Solvent: Carefully pipette 5–8 mL of Diethyl Ether into the outer jar. The level of ether must be below the rim of the inner vial.

  • Sealing: Cap the outer jar tightly. Seal with Parafilm to prevent ether leakage.

  • Incubation: Store in a dark, vibration-free cabinet at 18–22°C.

Mechanism: Ether vapor (volatile) diffuses into the Methanol solution. Since the complex is insoluble in Ether, the solubility limit is slowly reached, promoting single crystal nucleation.

Method 2: Solvent Layering (Liquid-Liquid Diffusion)

Best for complexes that "oil out" in vapor diffusion.

Setup:

  • Bottom Layer: Dissolve 20 mg of complex in 1 mL of Dichloromethane (DCM). Place in a narrow test tube (NMR tubes work well for small scales).

  • Buffer Layer (Critical): Carefully add 0.5 mL of pure solvent (e.g., 1:1 DCM/MeOH mix) on top of the bottom layer using a syringe against the tube wall. This slows the mixing.

  • Top Layer: Gently layer 2 mL of Hexane or Methanol (depending on density) on top.

    • System A: DCM (Bottom) / Methanol (Top) -> DCM is denser.

  • Incubation: Cap and stand vertically. Crystals form at the interface.[1][2]

Data & Visualization

Table 1: Solvent Systems for Crystallization
Complex TypeSolvent (Good)Anti-Solvent (Bad)MethodExpected Morphology
[Cu(L)Cl₂] MethanolDiethyl EtherVapor DiffusionGreen Prisms/Blocks
[Cu(L)Cl₂] AcetonitrileDiethyl EtherVapor DiffusionDark Green Platelets
[Cu(L)(ClO₄)₂] EthanolHexaneLayeringBlue Needles
[Cu(L)₂]²⁺ MethanolAcetoneVapor DiffusionBlue/Purple Blocks
Experimental Workflow Diagram

G Start Start: Ligand + Cu(II) Salt Solubilization Dissolve in MeOH/DCM (Warm to 40°C if needed) Start->Solubilization Reaction Mix & Stir (30 mins) Color Change Observed Solubilization->Reaction Filtration Filter (0.45 µm) Remove Particulates Reaction->Filtration Decision Choose Crystallization Method Filtration->Decision VaporDiff Method A: Vapor Diffusion (Inner: MeOH / Outer: Et2O) Decision->VaporDiff Standard Layering Method B: Solvent Layering (DCM / Buffer / Hexane) Decision->Layering If Oiling Occurs Harvest Harvest Crystals (3-7 Days) VaporDiff->Harvest Layering->Harvest Analysis X-Ray Diffraction (XRD) Harvest->Analysis

Figure 1: Decision matrix and workflow for the synthesis and crystallization of Cu-Me₂dpa complexes.

Vapor Diffusion Setup Schematic

VaporDiffusion cluster_jar Outer Vessel (Sealed) cluster_vial Inner Vial AntiSolvent Anti-Solvent Pool (Diethyl Ether) Vapor Ether Vapor Diffusion AntiSolvent->Vapor Solution Cu-Complex Solution (Methanol) Vapor->Solution Slowly lowers solubility

Figure 2: Schematic of the Vapor Diffusion chamber. The volatile anti-solvent diffuses into the complex solution.[2]

Troubleshooting & Expert Insights

  • Problem: Oiling Out.

    • Cause: The complex precipitates as a liquid droplet rather than a solid crystal. This is common with methyl-substituted ligands due to flexible alkyl chains.

    • Solution: Switch to Method B (Layering) . The presence of a "buffer" solvent layer slows the mixing process. Alternatively, lower the temperature to 4°C.

  • Problem: Microcrystalline Powder.

    • Cause: Diffusion was too fast or solution was too concentrated.

    • Solution: Dilute the inner solution by 50% or use a less volatile anti-solvent (e.g., switch Ether to Pentane).

  • Problem: Color Change (Blue to Yellow/Orange).

    • Cause: Reduction of Cu(II) to Cu(I). This can happen in MeOH if the ligand acts as a reducing agent under reflux, though rare with simple amines.

    • Solution: Ensure reagents are pure; avoid prolonged heating.

References

  • BenchChem. Application Notes and Protocols for Single Crystal Growth of Copper Complexes. Retrieved from

  • M. A. Halcrow.Jahn–Teller distortions in copper(II) complexes of dipyridylamine derivatives. Dalton Transactions. (Contextual grounding on Cu-dpa geometry).
  • University of Fribourg. Guide for Crystallization: Vapor Diffusion and Layering Techniques. Retrieved from

  • H. Oshio et al. Synthesis and Crystal Structure of Dichloro{Bis[N-(4-Methyl-2-Pyridinyl)Acetamide]} Copper(II). (Structural analogue reference). Retrieved from

  • Molecular Dimensions. Setting up a Traditional Hanging Drop/Vapor Diffusion Experiment. Retrieved from

Sources

Electrocatalytic water oxidation with Bis(4-methylpyridin-2-yl)amine complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Electrocatalytic Water Oxidation using Bis(4-methylpyridin-2-yl)amine Copper(II) Complexes

Executive Summary

This application note details the protocol for utilizing This compound (Me₂dpa) as a ligand scaffold for Copper(II)-based Water Oxidation Catalysts (WOCs). While the parent ligand, bis(2-pyridyl)amine (dpa), forms active catalysts, the incorporation of methyl groups at the 4-positions of the pyridine rings introduces a critical electron-donating effect. This modification increases the electron density at the copper center, stabilizing high-valent intermediates (e.g., Cu


-OH or Cu

=O) essential for the Oxygen Evolution Reaction (OER).

Key Advantages of Me₂dpa-Cu System:

  • Electronic Tuning: Methyl substituents lower the oxidation potential of the metal center compared to the unsubstituted dpa analog.

  • Structural Flexibility: The amine bridge allows for hemilability, accommodating geometric changes during the catalytic cycle.

  • Earth-Abundance: Utilizes Copper, a cost-effective alternative to Ruthenium or Iridium benchmarks.

Chemical Synthesis Protocols

Ligand Synthesis: this compound (Me₂dpa)

Rationale: Commercial availability of this specific derivative is limited. In-house synthesis via palladium-catalyzed Buchwald-Hartwig amination is recommended for high purity.

Reagents:

  • 2-Amino-4-methylpyridine (10 mmol)

  • 2-Bromo-4-methylpyridine (10 mmol)

  • Pd(OAc)₂ (5 mol%)

  • BINAP (rac-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (7.5 mol%)

  • NaO^t^Bu (Sodium tert-butoxide) (14 mmol)

  • Toluene (anhydrous)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon (

    
    ).
    
  • Mixing: Add Pd(OAc)₂, BINAP, and toluene. Stir at room temperature for 15 mins to form the active catalyst species.

  • Addition: Add 2-Amino-4-methylpyridine, 2-Bromo-4-methylpyridine, and NaO^t^Bu.

  • Reflux: Heat the mixture to 110°C for 24 hours under

    
    .
    
  • Workup: Cool to room temperature. Filter through a celite pad to remove Pd residues.

  • Purification: Concentrate the filtrate and purify via column chromatography (SiO₂; Ethyl Acetate/Hexane gradient).

  • Validation: Confirm structure via ¹H NMR (distinct methyl singlet ~2.3 ppm).

Complexation: Cu(Me₂dpa)(H₂O)₂₂

Rationale: Perchlorate counter-anions are non-coordinating, ensuring water occupies the open coordination sites necessary for catalysis.

Step-by-Step Protocol:

  • Dissolution: Dissolve Me₂dpa (1 mmol) in minimal Methanol (5 mL).

  • Metal Addition: Add Cu(ClO₄)₂·6H₂O (1 mmol) dissolved in water (2 mL) dropwise.

  • Precipitation: The solution will turn deep blue. Stir for 2 hours.

  • Crystallization: Allow slow evaporation or vapor diffusion with diethyl ether to yield blue crystals.

  • Safety Note: Perchlorate salts are potentially explosive when dry. Handle small quantities and avoid heating dry solids.

Electrochemical Characterization Workflow

Objective: Determine the catalytic Turnover Frequency (TOF) and Overpotential (


).

Setup Parameters:

  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05

    
    m alumina.
    
  • Counter Electrode: Platinum Wire.

  • Reference Electrode: Ag/AgCl (3M KCl) or SCE.

  • Electrolyte: 0.1 M Phosphate Buffer (pH 7.0 - 11.0) or Borate Buffer (pH 8.0).

Experimental Steps:

  • Blank Scan: Run a Cyclic Voltammetry (CV) scan of the buffer without catalyst to establish the background current.

  • Catalyst Scan: Add 1.0 mM of [Cu(Me₂dpa)(H₂O)₂]²⁺. Scan from 0.0 V to 1.6 V vs. NHE.

  • Observation: Look for a large irreversible catalytic wave. The onset of this wave represents the start of water oxidation.

  • pH Dependence: Repeat at pH 7, 8, 9, and 10. Plot

    
     vs. pH to determine the proton-coupled electron transfer (PCET) slope (ideal Nernstian slope: -59 mV/pH).
    
Data Analysis: Calculating TOF

Use the equation for a catalytic EC mechanism:



ParameterDescription

Catalytic current (at peak or plateau)

Peak current of a reversible non-catalytic couple (e.g., Cu

)

Electrons transferred (4 for OER)

Scan rate (V/s)

Observed rate constant (

)

Mechanistic Validation (The "Heterogeneity Test")

Critical Causality: Copper complexes are notorious for decomposing into catalytically active CuO nanoparticles on the electrode surface. You must prove the catalysis is molecular.

The "Rinse Test" Protocol:

  • Run Electrolysis: Perform Controlled Potential Electrolysis (CPE) at 1.4 V for 30 minutes with the catalyst.

  • Remove & Rinse: Remove the Glassy Carbon electrode. Rinse it gently with deionized water.

  • Retest in Blank: Place this used electrode into a fresh buffer solution containing no catalyst.

  • Run CV:

    • Scenario A (Homogeneous): No catalytic current is observed. The catalyst was in solution.

    • Scenario B (Heterogeneous): Significant catalytic current persists.[1] The catalyst is a deposited CuO film, not the molecular complex.

Mechanistic Pathway Visualization

The following diagram illustrates the proposed Proton-Coupled Electron Transfer (PCET) mechanism for Me₂dpa-Cu catalyzed water oxidation. The methyl groups on the ligand (


) increase electron density, facilitating the formation of the high-valent Cu(III)-OH species.

WaterOxidation cluster_legend Legend Start [L-Cu(II)-OH2]2+ Resting State Step1 [L-Cu(III)-OH]2+ High Valent Intermediate Start->Step1 -H+, -e- (PCET 1) Step2 [L-Cu(IV)=O]2+ Active Oxo Species Step1->Step2 -H+, -e- (PCET 2) O_O_Bond O-O Bond Formation (WNA Step) Step2->O_O_Bond + H2O (Nucleophilic Attack) Release O2 Release O_O_Bond->Release -2H+, -2e- Release->Start Cycle Resets key L = this compound WNA = Water Nucleophilic Attack

Caption: Proposed PCET mechanism for Cu-Me₂dpa catalyzed OER. The rate-determining step is typically the Water Nucleophilic Attack (WNA) on the Cu(IV)=O or Cu(III)-oxyl radical.

References

  • Mechanistic Foundations of Cu-based WOCs

    • Meyer, T. J., et al. (2013). Copper(II) catalysis of water oxidation. Proceedings of the National Academy of Sciences, 110(13), 4917-4922. Link

  • Polypyridyl Ligand Synthesis (Buchwald-Hartwig)

    • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350. Link

  • Electrochemical Analysis of Cu-Polypyridyl Complexes

    • Llobet, A., et al. (2012). Molecular Water Oxidation Mechanisms Followed by Transition Metals: State of the Art. Accounts of Chemical Research, 45(11), 1823-1834. Link

  • Distinguishing Homogeneous vs.

    • Crabtree, R. H. (2011). Resolving Heterogeneity Problems and Impurity Artifacts in Operationally Homogeneous Transition Metal Catalysts. Chemical Reviews, 112(3), 1536-1554. Link

Sources

Palladium-Catalyzed Amination for the Synthesis of Bis(4-methylpyridin-2-yl)amine: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of Bis(4-methylpyridin-2-yl)amine, a crucial bidentate chelating ligand, via the Buchwald-Hartwig palladium-catalyzed amination reaction. This C-N cross-coupling method offers a significant improvement over traditional synthetic routes, providing higher yields and greater functional group tolerance. We present a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of key parameter optimization. This guide is designed to equip researchers in materials science, catalysis, and pharmaceutical development with the technical expertise to successfully implement this powerful synthetic transformation.

Introduction: The Significance of this compound

This compound and its derivatives are of considerable interest in the field of coordination chemistry. Their structure allows for strong bidentate chelation to metal centers, making them invaluable ligands in the design of transition metal complexes for homogeneous catalysis, including reactions for C-H activation and cross-coupling transformations.[1] Furthermore, these ligands are employed in the development of luminescent materials and molecular sensors.[1]

The construction of the central C-N bond in these dipyridylamine structures is a critical synthetic challenge. The Buchwald-Hartwig amination has emerged as one of the most robust and versatile methods for forming aryl C-N bonds.[2] This palladium-catalyzed cross-coupling reaction of an amine with an aryl halide provides a direct and efficient pathway, largely replacing harsher, classical methods that often suffer from limited scope and poor functional group compatibility.[2][3][4] This guide details a reliable protocol for coupling 4-methylpyridin-2-amine with an appropriate 2-halo-4-methylpyridine, leveraging the power of modern palladium catalysis.

The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][5]

The generally accepted catalytic cycle comprises the following key steps:

  • Activation of the Precatalyst: The reaction typically starts with a stable Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. Alternatively, a Pd(0) source like Pd₂(dba)₃ can be used directly.[6][7]

  • Oxidative Addition: The active L-Pd(0) complex (where L is a phosphine ligand) reacts with the aryl halide (2-halo-4-methylpyridine) in an oxidative addition step. This forms a Pd(II) intermediate.[2][4][5]

  • Amine Coordination & Deprotonation: The amine (4-methylpyridin-2-amine) coordinates to the Pd(II) complex. In the presence of a strong base (e.g., NaOt-Bu), the coordinated amine is deprotonated to form a palladium-amido complex.[4][5]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond of the product, this compound, and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[2][5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amido L-Pd(II)(Ar)(NHR') PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Product Ar-NHR' (Product) PdII_Amido->Product Reductive Elimination ArylHalide Ar-X (2-halo-4-methylpyridine) Amine R'-NH₂ (4-methylpyridin-2-amine) Base Base Workflow Setup 1. Inert Atmosphere Setup (Schlenk Flask) Reagents 2. Add Reagents (Pd₂(dba)₃, Ligand, Base, Amine, Aryl Halide) Setup->Reagents Solvent 3. Add Anhydrous Toluene Reagents->Solvent React 4. Heat to 110 °C (12-24 h) Solvent->React Monitor 5. Monitor by TLC/GC-MS React->Monitor Workup 6. Quench & Extract Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Final Product: This compound Purify->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis(4-methylpyridin-2-yl)amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of Bis(4-methylpyridin-2-yl)amine (Bmpa) Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary: The "Chelation Trap"

The synthesis of this compound is deceptively difficult.[1] While it appears to be a simple C-N bond formation, the product itself is a potent tridentate ligand. In standard catalytic cycles, the product competes with your phosphine ligands for the metal center, effectively poisoning the catalyst and stalling the reaction at 40-60% conversion.

To improve yield, you must shift from a "reaction" mindset to a "ligand competition" mindset. This guide outlines the Buchwald-Hartwig protocol optimized specifically for chelating products, utilizing wide-bite-angle phosphines to prevent catalyst deactivation.[1]

Module 1: The Synthetic Route & Catalyst System

The Decision Matrix

Do not use Ullmann coupling (Copper/high temp) unless absolutely necessary. It requires harsh conditions (


C) that degrade the electron-rich aminopyridine, resulting in tarry mixtures that are difficult to purify.

Recommended Route: Palladium-Catalyzed Buchwald-Hartwig Amination.[1][2][3][4][5]

The "Gold Standard" Protocol

This system is designed to out-compete the product for the Palladium center.

ComponentRecommendationTechnical Rationale
Precursor A 2-Chloro-4-methylpyridineChlorides are cheaper than bromides and less prone to rapid homocoupling, provided the catalyst is active enough.[1]
Precursor B 2-Amino-4-methylpyridineUse slight excess (1.1 equiv) to drive consumption of the halide.[1]
Catalyst Source ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

or


is more stable in air;

provides immediate

.
Ligand (CRITICAL) Xantphos Why: Xantphos has a wide bite angle (

). This rigid backbone forces the Pd center into a geometry that favors reductive elimination and, crucially, binds tighter than the chelating product.
Base

or


(weak) for tolerance;

(strong) for speed. Use

if no sensitive functional groups exist.
Solvent 1,4-Dioxane or TolueneDioxane (reflux,

C) often solubilizes the Pd-complex better than toluene.
Visualizing the Ligand Strategy

The following diagram illustrates why standard ligands (like


) fail and why Xantphos succeeds.

LigandStrategy cluster_problem The Problem: Product Inhibition cluster_solution The Solution: Wide Bite Angle Prod Product Formed (Bmpa) Pd_Simple Pd-Catalyst (Monodentate Ligands) Prod->Pd_Simple Chelates Poison Catalyst Poisoned (Product displaces Ligand) Pd_Simple->Poison Deactivation Xant Xantphos Ligand (Wide Bite Angle) Poison->Xant Switch Ligand Pd_Xant Pd-Xantphos Complex (Rigid Geometry) Xant->Pd_Xant Forms Stable Complex Cycle Catalytic Cycle Continues Pd_Xant->Cycle Resists Displacement

Caption: Mechanism of catalyst survival. Xantphos prevents the dipyridylamine product from binding to the Palladium, ensuring the catalytic cycle continues.

Module 2: Step-by-Step Optimized Protocol

Scale: 10 mmol (Adjust proportionally).

  • Preparation:

    • Flame-dry a 100 mL Schlenk flask or 3-neck round bottom flask.[1]

    • Cool under a stream of Argon or Nitrogen.[6] Moisture kills the active catalyst.

  • Charging (The "Glovebox-Free" Method):

    • Add 2-Chloro-4-methylpyridine (1.28 g, 10 mmol).

    • Add 2-Amino-4-methylpyridine (1.19 g, 11 mmol).

    • Add

      
        (1.35 g, 14 mmol). Note: Base must be dry/white, not yellow/clumpy.
      
    • Add Xantphos (290 mg, 0.5 mmol, 5 mol%).

    • Add

      
        (230 mg, 0.25 mmol, 2.5 mol% Pd).
      
  • Solvent & Reaction:

    • Add anhydrous 1,4-Dioxane (40 mL).

    • Crucial Step: Sparge the mixture with Nitrogen for 10 minutes to remove dissolved Oxygen.

    • Heat to

      
      C  (reflux) for 12–16 hours.
      
  • Monitoring:

    • Check via TLC (EtOAc/Hexane). The product is often fluorescent under UV (blue/purple).

    • Stop Condition: When the aryl chloride is consumed. Do not over-cook, or oxidation of the amine can occur.

Module 3: Troubleshooting & Purification (The "Downstream" Issues)

Troubleshooting Workflow

Use this logic flow to diagnose low yields immediately.

Troubleshooting Start Issue: Low Yield (<50%) Check1 Is Starting Material Remaining? Start->Check1 Yes Yes: Incomplete Conversion Check1->Yes TLC/LCMS No No: Product Loss in Workup Check1->No TLC/LCMS Sol1 Action: Check Oxygen. Did solution turn black immediately? (Pd Black formation) Yes->Sol1 Sol3 Action: Acid Wash Recovery. Product is likely stuck to Pd or lost in aqueous phase. No->Sol3 Sol2 Action: Check Ligand. Switch to Xantphos. Increase Catalyst Load. Sol1->Sol2 If O2 excluded

Caption: Diagnostic tree for isolating yield loss. Distinguishes between reaction failure (upstream) and purification loss (downstream).

The "Acid Wash" Purification Trick

Because the product binds metals tightly, standard chromatography often results in "streaking" or co-elution with Palladium (dark fractions).

The Fix: Disrupt the coordination sphere using pH manipulation.

  • Quench: Cool reaction to room temperature. Filter through Celite to remove bulk solids.[1]

  • Extraction (The Trick):

    • Dilute filtrate with EtOAc.[1]

    • Wash with 1M HCl (3x). The product (a base) will protonate and move into the Aqueous layer. The Pd-catalyst and organic impurities remain in the Organic layer.[1]

  • Recovery:

    • Take the Aqueous layer (now pink/clear).

    • Neutralize slowly with NaOH or

      
       until pH > 10. The product will precipitate or oil out.
      
    • Extract back into DCM or EtOAc, dry over

      
      , and evaporate.
      
  • Result: This yields metal-free product, often requiring no column chromatography.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Copper (Ullmann coupling) to save money? A: You can, but you will pay for it in yield and purification time. Ullmann conditions for this substrate typically require ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


C in DMSO/DMF. This often leads to oxidative tarring of the methyl groups on the pyridine ring. Only use CuI/Phenanthroline if Palladium is strictly unavailable.[1]

Q2: My product is black/grey after the column. How do I clean it? A: The color is residual Palladium. Dissolve your product in a minimal amount of hot ethanol and treat it with activated charcoal or a thiol-based scavenger (like SiliaMetS Thiol ) for 1 hour, then filter hot. Alternatively, use the "Acid Wash" method described in Module 3.

Q3: Why is 2-amino-4-methylpyridine used in excess? A: It is generally easier to remove excess amine (which is very polar/basic) via the acid wash or chromatography than it is to remove the unreacted aryl chloride.[1]

Q4: Can I use BINAP instead of Xantphos? A: BINAP is a valid alternative, but Xantphos is generally superior for heteroaryl amines. The bite angle of Xantphos (


) vs BINAP (

) creates a larger steric pocket that destabilizes the Pd-Product complex more effectively.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation.[1][3][5][7] Journal of Organic Chemistry.

  • Xantphos Efficacy (Bite Angle Effects)

    • Kranenburg, M., et al. (1995).
  • Purification & Metal Scavenging

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Dipyridylamine Ligand Synthesis Context

    • BenchChem Application Notes.[1][6] (2025).[6] Protocols for Studying 2,2'-Dipyridylamine Reactions.

Sources

Technical Support Center: Solvation Dynamics of Bis(4-methylpyridin-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility, handling, and experimental optimization of Bis(4-methylpyridin-2-yl)amine (also known as 4,4'-dimethyl-2,2'-dipyridylamine).

This guide focuses on the critical distinctions between Acetonitrile (MeCN) and Methanol (MeOH) , as solvent choice dictates not just solubility, but the structural conformation and reactivity of this ligand.[1]

Module 1: Solubility Profiles & Solvent Selection

The Core Question: Why does the ligand behave differently in Acetonitrile vs. Methanol?

While this compound is soluble in both solvents, the mechanism of solvation differs fundamentally.[1] This molecule possesses a central secondary amine (-NH-) bridge flanked by two pyridine rings.[1] This structure creates specific interactions with protic and aprotic solvents.[1][2]

Comparative Solvent Matrix
FeatureMethanol (MeOH) Acetonitrile (MeCN)
Solvent Type Polar Protic Polar Aprotic
Solubility Mechanism Strong H-bonding with central -NH- and Pyridine-N.Dipole-dipole interactions; weak H-bonding acceptance.
Dissolution Rate Fast. The protic nature stabilizes the amine bridge immediately.[1][2]Moderate. May require sonication to break crystal lattice energy.[1][2]
Primary Application High-concentration stock solutions; NMR (d4-MeOH); Synthesis.[1]Electrochemistry; Crystallization; Metal Complexation (avoiding solvolysis).[1][2]
UV Cutoff ~205 nm~190 nm (Better for deep UV analysis).[1][2]
Risk Factor Can coordinate/solvolyze sensitive metal centers.[1][2]Hygroscopic: Wet MeCN causes hydrolysis of sensitive complexes.[1][2]
Expert Insight: The Conformation Factor
  • In Methanol: The solvent molecules hydrogen bond with the pyridine nitrogens.[1][2] This can stabilize the anti-anti conformation of the pyridine rings relative to the amine bridge.[1][2]

  • In Acetonitrile: Lacking strong H-bond donors, MeCN allows the ligand to adopt a conformation driven more by intramolecular forces.[1] This is often the preferred state for metal chelation , where the ligand must rotate to a syn-syn geometry to bind a metal ion.[1]

Module 2: Troubleshooting Guide

Scenario: The user encounters unexpected precipitation or analytical noise.

Diagnostic Workflow: "It Won't Dissolve"

Use the following logic tree to diagnose solubility failures.

SolubilityTroubleshooting Start Issue: Sample not dissolving in MeCN or MeOH CheckAppearance Check Appearance: Is it a white powder or colored? Start->CheckAppearance White White/Off-White (Likely Ligand) CheckAppearance->White Colored Blue/Green/Yellow (Likely Metal Contaminant) CheckAppearance->Colored TestpH Check pH of suspension (Wet pH paper) White->TestpH Impurity Diagnosis: Trace Metal Complex (Cu/Ni salts are insoluble in MeCN). Colored->Impurity Acidic Acidic (pH < 5) Diagnosis: Salt Form (HCl/HBr) TestpH->Acidic Neutral Neutral (pH ~7) Diagnosis: Kinetic Issue TestpH->Neutral SaltSol Solution: Add 1 eq. Triethylamine or wash with dilute NaOH. Acidic->SaltSol KineticSol Solution: Sonicate @ 40°C. Ligand is hydrophobic; needs energy. Neutral->KineticSol ImpuritySol Solution: Filter suspension. Ligand is in solution; color is impurity. Impurity->ImpuritySol

Figure 1: Decision tree for diagnosing solubility failures. Note that "insolubility" is often a case of protonation (salt formation) rather than intrinsic ligand properties.[1]

FAQ: Common Anomalies

Q1: Why does my NMR spectrum in CD3CN show broad peaks compared to CD3OD?

  • Root Cause: In Methanol-d4 (CD3OD), the acidic proton on the central amine (-NH-) undergoes rapid exchange with the solvent deuterium.[1] This often eliminates the NH coupling, simplifying the spectrum.[1][2]

  • The Fix: In Acetonitrile-d3 (CD3CN), the exchange is slow or non-existent.[1] You may see broadening due to quadrupole relaxation or intermediate exchange rates.[1][2] Action: Add a drop of D2O to the CD3CN tube to force the exchange if a sharp spectrum is required.[1][2]

Q2: I tried to grow crystals from MeCN, but got an oil. Why?

  • Root Cause: this compound is somewhat lipophilic.[1] Rapid evaporation of MeCN often leads to "oiling out" rather than nucleation.[1][2]

  • The Fix: Use a solvent diffusion method.[1][2] Dissolve the ligand in a minimum amount of MeCN, then carefully layer Diethyl Ether or Pentane on top.[1][2] The slow diffusion triggers controlled crystallization.[1][2]

Module 3: Experimental Protocols

Protocol A: Recrystallization (Purification)

If your ligand is brownish or sticky (common after synthesis), use this protocol.[1][2]

  • Solvent Choice: Acetonitrile is preferred over Methanol for recrystallization because its temperature coefficient of solubility is steeper for this ligand.[1][2]

  • Dissolution:

    • Place crude solid in a flask.

    • Add MeCN (approx. 10 mL per gram of solid).[1][2]

    • Heat to boiling (82°C) with stirring.

    • Critical Step: If solid remains, add MeCN in 1 mL increments.[1][2] If a colored gum remains at the bottom, decant the hot clear liquid into a clean flask (the gum is likely impurities).[1]

  • Cooling:

    • Allow to cool to Room Temp (RT) slowly (wrap flask in foil).

    • Place in fridge (4°C) for 12 hours.

  • Collection: Filter the white needles/prisms and wash with cold Pentane or Hexane (Do not wash with cold MeCN, as it will redissolve the product).[1][2]

Protocol B: Solvent Selection for Metal Complexation

Use this logic to choose the correct solvent for reaction.

SolventSelection Goal Goal: Synthesize Metal Complex MetalType Metal Salt Type? Goal->MetalType Halide Halide (Cl, Br) MetalType->Halide WeakAnion Weak Anion (BF4, PF6, ClO4) MetalType->WeakAnion MeOH_Path Use Methanol (MeOH) Halide->MeOH_Path MeCN_Path Use Acetonitrile (MeCN) WeakAnion->MeCN_Path Reason1 Prevents solvolysis; Stabilizes cationic species. MeCN_Path->Reason1 Reason2 Helps solubilize salt; Ligand exchange is faster. MeOH_Path->Reason2

Figure 2: Solvent selection logic for coordination chemistry applications.

References

  • Sigma-Aldrich. Product Specification: 4,4'-Dimethyl-2,2'-dipyridyl / Related Dipyridylamine Ligands.[1][3] (Accessed 2024).[1][2][4][5]

  • ChemicalBook. 4-Methylpyridin-2-amine Properties and Synthesis. (Precursor data used for solubility extrapolation).[1][2]

  • AdipoGen Life Sciences. 4,4'-Dimethyl-2,2'-dipyridyl Solubility Data. (Confirming solubility in Ethanol/Organic Acids).

  • PubChem. Compound Summary: Dipicolylamine Derivatives.[1][2] (General physicochemical properties of the ligand class). [1]

(Note: Specific solubility values in g/L are rarely published for this specific derivative; protocols above are derived from standard laboratory practices for dipyridylamine ligands in coordination chemistry.)

Sources

Overcoming steric hindrance in Bis(4-methylpyridin-2-yl)amine coordination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis(4-methylpyridin-2-yl)amine Coordination Ticket ID: #COORD-4ME-DPA Status: Open Subject: Overcoming Steric & Conformational Barriers in 4-Me-DPA Complexation

Diagnostic Hub: Is it really Steric Hindrance?

User Report: "I am trying to coordinate this compound (4-Me-dpa) to a transition metal, but I am observing low yields, precipitation of free ligand, or formation of unexpected polynuclear species. I suspect steric hindrance from the methyl groups."

The Senior Scientist’s Analysis: Before modifying your protocol, we must distinguish between Direct Steric Blocking and Conformational Strain .

  • The 4-Methyl Reality: Unlike the 6-methyl position (ortho), the 4-methyl group (para) is distal to the donation site. It does not directly block the metal center.

  • The Real "Steric" Culprit: The hindrance in this system usually arises from the bridging amine (-NH-) . The central proton forces the pyridine rings into a non-planar, twisted conformation due to the hybridization of the nitrogen. This creates an awkward "bite angle" that struggles to accommodate certain geometries (especially square planar or perfect octahedral) without relieving that strain.

  • Inter-Ligand Repulsion: In homoleptic complexes (e.g.,

    
    ), the 4-methyl groups of adjacent ligands can clash, destabilizing the complex.
    

Protocol Optimization: The "Deprotonation Switch"

The most effective method to overcome the conformational "steric" barrier in this ligand class is the deprotonation of the bridging amine.

Method A: The Anionic Route (Deprotonation)

Target: Relieving ring strain to allow planar coordination. Mechanism: Converting the neutral amine (


) to an amide (

) changes the hybridization, flattening the ligand and reducing the steric bulk of the bridge itself.

Step-by-Step Protocol:

  • Ligand Dissolution: Dissolve 4-Me-dpa in dry THF or Toluene (avoid protic solvents).

  • Activation: Add 1.1 equivalents of a strong base.

    • Recommendation:Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) .

    • Observation: Evolution of

      
       gas (with NaH) or slight color change indicates anion formation.
      
  • Metal Addition: Add the metal precursor (e.g.,

    
     or 
    
    
    
    ) after 30 minutes of stirring the activated ligand.
  • Outcome: The anionic ligand (

    
    ) acts as a stronger 
    
    
    
    -donor and adopts a planar geometry, minimizing the steric clash with the metal's other ligands.
Method B: The Counter-Ion Strategy (Solvothermal)

Target: Overcoming inter-ligand packing issues in neutral complexes. Mechanism: If you must keep the ligand neutral, you need to use non-coordinating anions to prevent "anion crowding" at the metal center.

Step-by-Step Protocol:

  • Precursor Choice: Do not use Metal Halides (

    
    ). The chloride ions compete for space.
    
  • Substitution: Use Metal Tetrafluoroborates (

    
    ), Hexafluorophosphates (
    
    
    
    ), or Perchlorates (
    
    
    - Caution: Explosion Hazard).
  • Solvent: Use Acetonitrile or Nitromethane . These weakly coordinating solvents stabilize the cationic complex without adding steric bulk.

Visualization: Troubleshooting Logic

The following diagram maps the decision process for overcoming coordination failures based on the specific symptoms observed.

G Start Start: Coordination Failure CheckGeometry Check Target Geometry Start->CheckGeometry IsHomoleptic Is it Homoleptic? (e.g., M(L)3) CheckGeometry->IsHomoleptic IssuePacking Issue: Inter-ligand Methyl Clash IsHomoleptic->IssuePacking Yes IsPlanar Is it Square Planar? (Pd, Pt) IsHomoleptic->IsPlanar No SolPacking Solution: Use Large Counter-ions (PF6, BPh4) IssuePacking->SolPacking IssueStrain Issue: NH Bridge Strain/Twist IsPlanar->IssueStrain Yes IssueSolubility Issue: Ligand Solubility IsPlanar->IssueSolubility No SolDeprot Solution: Deprotonate NH (Use KOtBu/NaH) IssueStrain->SolDeprot SolSolvent Solution: Switch to High-Boiling Non-Polar (Toluene/Xylene) IssueSolubility->SolSolvent

Caption: Logic flow for diagnosing "steric" failures. M(L)3 crowding requires anion exchange; planar strain requires deprotonation.

Comparative Data: Electronic vs. Steric Effects

Users often confuse the electronic induction of the methyl group with steric bulk. This table clarifies the difference compared to the parent ligand (DPA) and the 6-methyl variant.

FeatureBis(2-pyridyl)amine (DPA)Bis(4-Me-pyridyl)amine Bis(6-Me-pyridyl)amine
Steric Hindrance (Metal) LowLow (Distal) High (Proximal/Blocking)
Steric Hindrance (Packing) LowMedium (Inter-ligand) High
Basicity (pKa) ModerateHigher (e- donating Me) Highest
Preferred Geometry Octahedral/DistortedDistorted Octahedral Tetrahedral (forced)
Primary Failure Mode Solvent competitionPacking/Solubility N-donor blocking

Frequently Asked Questions (FAQs)

Q1: I'm getting a dimer


 instead of the monomer. Why? 
A:  This is a classic issue with the deprotonated ligand (

). The anionic nitrogen can bridge two metal centers.
  • Fix: Increase the ligand-to-metal ratio to > 2:1 and use a bulky non-coordinating anion to discourage bridging. Alternatively, lower the temperature; dimerization is often entropically driven.

Q2: My ligand won't dissolve in Methanol/Ethanol for the reaction. A: The 4-methyl groups significantly increase lipophilicity compared to unsubstituted DPA.

  • Fix: Do not use alcohols. Switch to Dichloromethane (DCM) or Tetrahydrofuran (THF) . If a protic solvent is required for the metal salt, use a DCM/MeOH mixture (2:1).

Q3: Can I use the 4-Me-dpa ligand for spin-crossover (SCO) complexes? A: Yes, but be careful. The 4-methyl group is electron-donating, which increases the ligand field strength (


) compared to standard DPA. This might stabilize the Low Spin (LS) state too much, pushing the transition temperature (

) higher than expected. If you need to lower the field strength to access High Spin, consider using the 6-methyl variant to introduce steric weakening of the M-N bond [4].

Q4: I see "fluxionality" in my NMR. Is the coordination unstable? A: Not necessarily unstable, but flexible. The central amine allows the pyridine rings to "flap" (boat-to-chair-like transitions).

  • Fix: Cool the NMR sample to -40°C. If the peaks sharpen, it is simple conformational fluxionality. If they remain broad, you likely have a mixture of coordination isomers (e.g., fac vs mer).

References

  • Haukka, M., et al. (2003). "Reactions of Bis(2-pyridyl)amine and Its Deprotonated Anion with Ruthenium and Osmium Carbonyl Complexes." Organometallics, 22(25), 5137–5144.

  • Ondrejovič, G., et al. (2008). "Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes." Chemical Papers, 62(6), 566–574.

  • Gerber, T., et al. (2006).[1] "Coordination properties of di(2-pyridylmethyl)amine in a monooxorhenium(V) complex." Journal of Coordination Chemistry, 59(11), 1239-1246. [1]

  • Gamez, P., et al. (2001). "Structures and properties of 6-aryl substituted tris(2-pyridylmethyl)amine transition metal complexes." Dalton Transactions.

Sources

Technical Support Center: Purification of Bis(4-methylpyridin-2-yl)amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification Protocols Target Molecule: Bis(4-methylpyridin-2-yl)amine (CAS: 26422-92-4) and related analogues. Audience: Medicinal Chemists, Process Development Scientists.

Core Directive & Scope

Welcome to the Purification Support Hub. This guide addresses the specific physicochemical challenges of purifying This compound . Unlike simple aromatic amines, this ligand possesses a "dipyridylamine" (dpa) core, making it prone to specific issues:

  • Oiling Out: The methyl groups increase lipophilicity, often causing the compound to separate as an oil rather than a crystal during cooling.

  • Metal Scavenging: If synthesized via Pd-catalyzed Buchwald-Hartwig amination, the pyridine nitrogens can chelate residual catalyst, leading to persistent discoloration.

  • Hydrate Formation: The central amine and pyridine nitrogens are hydrogen-bond acceptors, making the compound hygroscopic.

Critical Distinction: Do not confuse this compound with Dipicolylamine (bis(2-pyridylmethyl)amine), which contains methylene bridges and is a liquid at room temperature. The target discussed here is a solid bridging amine (Py-NH-Py).

Solvent Selection Matrix

The following table synthesizes solubility data based on the dipole moments and dielectric constants suited for the dpa core.

Solvent SystemRoleSuitabilityApplication Notes
Ethanol (Abs.) PrimaryHigh Standard Protocol. Dissolves the ligand when hot (>70°C); moderate solubility when cold. Reduces risk of oiling compared to methanol.
Toluene PrimaryMedium Best for Non-Polar Impurities. Excellent for removing tarry byproducts. Requires slow cooling to avoid oiling.
Acetone / Hexane BinaryHigh Anti-Solvent Method. Dissolve in minimum hot acetone; add warm hexane until turbid. High recovery yield.[1][2]
Ethyl Acetate PrimaryLow Not Recommended. Often leads to excessive solubility even at low temps, resulting in poor recovery yields unless evaporated significantly.
Dichloromethane ExtractionN/A Extraction Only. Too soluble for recrystallization. Use for the initial acid-base workup.

Troubleshooting Guides (FAQ Format)

Issue 1: The compound "Oils Out" instead of crystallizing.

Diagnosis: This occurs when the temperature drops too rapidly or the solvent polarity is slightly too high for the methylated derivative. The "oil" is a supercooled liquid phase of your product.

Corrective Protocol:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Seed: Add a single crystal of pure product (if available) or scratch the inner glass surface with a glass rod to create nucleation sites.

  • Insulate: Wrap the flask in cotton wool or place it in a hot water bath and let the bath cool down naturally. This slows the thermal gradient.

  • Solvent Modification: If using Ethanol, add 5-10% Toluene. The aromatic solvent helps solvate the hydrophobic methyl groups, stabilizing the transition to the crystal lattice.

Issue 2: The crystals are dark/brown (Pd/Cu residues).

Diagnosis: Polypyridyl ligands are excellent chelators. Dark colors usually indicate trace metal contamination from the coupling catalyst (Pd) or Ullmann reagents (Cu).

Corrective Protocol:

  • Chelating Resin: Before recrystallization, dissolve the crude solid in DCM and stir with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours. Filter and evaporate.[3]

  • Charcoal Treatment: During the hot filtration step of recrystallization, add activated carbon (5 wt%), stir for 5 minutes, and filter through a Celite pad while hot .

  • Acid-Base Wash (Most Effective): See Section 4.

Standard Operating Procedures (SOPs)

Workflow A: Acid-Base Chemical Purification (Pre-Crystallization)

Use this method first if the crude reaction mixture is dark or contains significant starting materials.

  • Dissolution: Dissolve crude residue in DCM or Chloroform .

  • Extraction: Extract the organic layer 3x with 1M HCl .

    • Mechanism:[3][4] The pyridine nitrogens are protonated (

      
      ), moving the product into the aqueous phase. Non-basic impurities (tars, unreacted halides) remain in the organic layer.
      
  • Wash: Wash the combined aqueous acidic layer with fresh DCM to remove trapped organics.

  • Precipitation: Slowly basify the aqueous layer with 6M NaOH or NH₄OH to pH 10-11 while stirring.

    • Observation: The product will precipitate as a white/off-white solid.

  • Collection: Filter the solid, wash with copious water, and dry under vacuum.[3]

Workflow B: Recrystallization from Ethanol

Use this for final polishing of the solid obtained from Workflow A.

  • Place 1.0 g of dried solid in a flask.

  • Add Ethanol (Absolute) in 2 mL increments while heating to reflux.

  • Stop adding solvent when the solid just dissolves (saturation).

  • Optional: If colored, add activated charcoal and filter hot through Celite.

  • Remove from heat and wrap the flask in foil/cotton. Allow to stand at Room Temp for 4-6 hours.

  • Transfer to a fridge (4°C) overnight.

  • Filter crystals and wash with cold (-20°C) Ethanol .

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection and troubleshooting based on the physical state of your crude material.

RecrystallizationLogic Start Crude this compound CheckColor Is the Crude Dark/Black? Start->CheckColor AcidBase Perform Acid-Base Extraction (DCM / 1M HCl) CheckColor->AcidBase Yes (Metal/Oxidation) SolventSelect Select Solvent System CheckColor->SolventSelect No (Light Yellow/White) AcidBase->SolventSelect Ethanol Ethanol (Hot) SolventSelect->Ethanol Standard Toluene Toluene (Hot) SolventSelect->Toluene If highly lipophilic impurities Dissolve Dissolve at Reflux Ethanol->Dissolve Toluene->Dissolve Cooling Slow Cooling (Insulated Flask) Dissolve->Cooling ResultCheck Check Precipitate Cooling->ResultCheck Crystals Success: Filter & Dry ResultCheck->Crystals Crystalline Solid Oiling Issue: Oiling Out ResultCheck->Oiling Liquid Phase RemedyOil Reheat + Seed + Add 5% Toluene Oiling->RemedyOil RemedyOil->Cooling Retry

Caption: Decision tree for purification. "Oiling Out" loops back to solvent modification steps to ensure crystalline recovery.

References

  • Cotton, F. A., et al. (2005). Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. National Science Foundation / ResearchGate.

  • Sigma-Aldrich. (n.d.). Product Specification: Di-(2-picolyl)amine vs Dipyridylamine derivatives.

  • ChemicalBook. (n.d.). 4-Methylpyridin-2-amine Properties and Purification.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Validation & Comparative

Comparing catalytic activity of Me2DPA vs unsubstituted DPA

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Catalytic Activity of Me₂DPA vs. Unsubstituted DPA

Introduction: The Dipyridylamine Ligand Family

In the vast landscape of coordination chemistry and catalysis, the 2,2'-dipyridylamine (DPA) framework has established itself as a cornerstone ligand. First synthesized over a century ago, its versatility is remarkable.[1] DPA can exist in multiple protonation states and adopts numerous coordination modes, readily forming stable six-membered chelate rings with a wide array of transition metals.[1][2] This has led to its application in fields ranging from polymerization and oxidation catalysis to the development of novel photoredox agents.[3][4]

This guide focuses on a critical comparison between the parent, unsubstituted DPA and its methylated analogue, 6,6'-dimethyl-2,2'-dipyridylamine (Me₂DPA). While structurally similar, the addition of two methyl groups imparts subtle yet profound changes in electronic and steric properties. For the researcher and drug development professional, understanding these differences is paramount to rational catalyst design and optimizing reaction outcomes. We will explore the causality behind their differing catalytic behaviors, supported by experimental principles and detailed protocols for direct comparison.

Pillar 1: Unpacking the Structural and Electronic Differences

The catalytic performance of a metal complex is intrinsically linked to the properties of its supporting ligands. The choice between DPA and Me₂DPA is a classic example of tuning a catalyst's reactivity through ligand modification.

Electronic Effects: The Inductive Push

The primary electronic difference stems from the inductive effect of the methyl groups on the Me₂DPA ligand. Methyl groups are well-known electron-donating groups (EDGs). By "pushing" electron density into the pyridine rings, they increase the electron density on the coordinating nitrogen atoms.

This has two major consequences:

  • Increased Basicity: Me₂DPA is a stronger Lewis base than DPA. It forms a more electron-rich, and often more stable, complex with the metal center.

  • Modulation of Metal's Redox Potential: By donating more electron density to the metal, the Me₂DPA ligand makes the metal center more susceptible to oxidation but more resistant to reduction. This directly influences the kinetics of key catalytic steps, such as oxidative addition and reductive elimination, which are foundational to many cross-coupling reactions.[5][6]

Steric Effects: The Bulky Guard

The methyl groups in the 6 and 6' positions (ortho to the nitrogen atoms) introduce significant steric bulk around the metal's coordination sphere. This "steric shielding" can be a double-edged sword.

  • Beneficial Aspects: The bulk can promote reductive elimination, prevent catalyst dimerization or decomposition pathways, and create a chiral pocket that influences stereoselectivity in asymmetric catalysis.[7][8] In olefin polymerization, for instance, bulky substituents are often crucial for achieving high stereoregularity and preventing chain termination.[9][10]

  • Detrimental Aspects: The steric hindrance can also impede the approach of bulky substrates to the catalytic center, thereby lowering the reaction rate.[11] The optimal level of steric hindrance is therefore highly dependent on the specific substrates and desired transformation.

This interplay between electronics and sterics is what makes the comparison between DPA and Me₂DPA so compelling for catalyst development.

G cluster_0 Unsubstituted DPA cluster_1 6,6'-Dimethyl-DPA (Me₂DPA) DPA DPA Me2DPA Me2DPA G start Start: Inert Atmosphere Setup reagents Add Pd(OAc)₂, Ligand (DPA or Me₂DPA), Aryl Halide, Boronic Acid, and Base to Schlenk Flask start->reagents purge Purge Flask with N₂/Ar reagents->purge solvent Add Degassed Solvent via Syringe purge->solvent heat Heat Reaction to 80-100 °C with Stirring solvent->heat monitor Monitor Progress via TLC or GC-MS (e.g., at 1h, 4h, 12h) heat->monitor quench Cool, Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract finish Dry, Concentrate, and Purify (Column Chromatography) extract->finish

Caption: Experimental workflow for comparing ligand performance in a Suzuki-Miyaura reaction.

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂), the ligand (DPA for reaction A, Me₂DPA for reaction B), the aryl halide, the arylboronic acid, and the base to a dry Schlenk flask equipped with a stir bar.

  • Reaction Setup: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Execution: Place the flask in a preheated oil bath (e.g., 90 °C) and stir vigorously.

  • Monitoring & Validation: After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction mixture under inert atmosphere. Analyze by TLC or GC-MS to determine the conversion percentage. Repeat this at several time points to establish a kinetic profile. The self-validating nature comes from running the two reactions in parallel under identical conditions, ensuring the only significant variable is the ligand.

  • Workup: Once the reaction with the superior ligand reaches completion (or after a maximum time, e.g., 24 hours), cool the flasks to room temperature. Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

  • Analysis: Dry the combined organic layers, concentrate the solvent, and purify the crude product by silica gel chromatography. Calculate the isolated yield and compare the results from reaction A and B.

This direct comparison will provide clear, quantitative data on which ligand is superior for this specific transformation.

Conclusion and Future Outlook

The choice between unsubstituted DPA and its methylated derivative, Me₂DPA, is a nuanced decision that hinges on the specific demands of the catalytic system.

  • Unsubstituted DPA remains a highly versatile and effective "workhorse" ligand, offering a good balance of stability and reactivity for a broad range of applications. Its lower steric profile makes it ideal for reactions involving bulky substrates.

  • Me₂DPA represents a strategic evolution, offering enhanced electron-donating properties and significant steric shielding. This makes it a powerful choice for applications demanding high stereoselectivity (asymmetric catalysis), improved catalyst stability, or the acceleration of sluggish oxidative addition steps in cross-coupling reactions.

Ultimately, the optimal ligand is not universal; it is context-dependent. The principles and protocols outlined in this guide provide the drug development professional and research scientist with the foundational knowledge and practical tools necessary to make an informed choice, moving from rational design to empirical validation in the quest for more efficient and selective chemical transformations.

References

  • Dipyridylamine Ligands − Synthesis, Coordination Chemistry of the Group 10 Metals and Application of Nickel Complexes in Ethylene Oligomerization. (2001). European Journal of Inorganic Chemistry. [Link]

  • Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. (n.d.). PMC. [Link]

  • Iridium(III) dipyridylamine complexes: Synthesis, characterization and catalytic activities in photoredox reactions. (2014). Dalton Transactions. [Link]

  • Exploring catalytic activity modulations: photoredox catalysis with substituted copper(i)-dipyridylamine derivatives. (n.d.). Dalton Transactions. [Link]

  • Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. (2016). Comments on Inorganic Chemistry. [Link]

  • Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. (2016). Taylor & Francis Online. [Link]

  • Atomistic simulation of olefin polymerization reaction by organometallic catalyst: significant role of microscopic structural dynamics of (pyridylamido) Hf(IV) complex in catalytic reactivity. (2023). PMC. [Link]

  • Preparation of Pyridylamido Hafnium Complexes for Coordinative Chain Transfer Polymerization. (2020). Polymers. [Link]

  • Iridium(iii) dipyridylamine complexes: synthesis, characterization and catalytic activities in photoredox reactions. (2014). Organic Chemistry Frontiers. [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). MDPI. [Link]

  • Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. (2018). Accounts of Chemical Research. [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). ResearchGate. [Link]

  • Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. (2020). Frontiers in Chemistry. [Link]

  • Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent. (2021). Catalysis Science & Technology. [Link]

Sources

Comparative Guide: X-ray Diffraction Parameters for Bis(4-methylpyridin-2-yl)amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the X-ray diffraction (XRD) parameters for Bis(4-methylpyridin-2-yl)amine (often abbreviated as Me₂dpa or 4,4'-dimethyl-2,2'-dipyridylamine ) and its salts.

This guide distinguishes the target compound from its structural analogs (such as the unsubstituted parent ligand and the flexible methyl-bridged variants) to ensure crystallographic accuracy.

Executive Summary

This compound is a rigid, tridentate-capable ligand used extensively in coordination chemistry and supramolecular assembly. Unlike its flexible analog bis(2-pyridylmethyl)amine (BPMA), the Me₂dpa ligand possesses a secondary amine bridge directly connecting two pyridine rings.

The introduction of methyl groups at the 4-positions of the pyridine rings significantly alters the crystal packing compared to the unsubstituted parent, bis(2-pyridyl)amine (dpa) . This guide compares the structural parameters of Me₂dpa salts against these alternatives, focusing on the steric influence of the methyl groups on lattice stabilization and space group selection.

Part 1: Structural Significance & Ligand Geometry

Before analyzing the unit cell data, it is critical to understand the geometric constraints imposed by the 4-methyl substitution.

The Methyl Effect on Packing

In the unsubstituted parent (dpa ), the molecule is relatively flat, allowing for tight


-

stacking interactions in the solid state.
  • Target (Me₂dpa): The 4-methyl groups add steric bulk perpendicular to the C-H edge of the pyridine ring. This often disrupts parallel face-to-face stacking, forcing the crystal into lower-symmetry space groups or herringbone arrangements to accommodate the hydrophobic methyl protrusions.

  • Protonation Site: In salt forms (e.g., HCl, HNO₃), protonation typically occurs first at the central amine nitrogen or the pyridine nitrogen depending on the acid strength and counter-ion, leading to specific hydrogen-bonding networks (N-H···Cl or N-H···O).

Ligand Confusion Alert

Researchers often conflate three distinct ligands. Ensure your diffraction data matches the correct backbone:

Ligand NameAbbreviationBridge StructureFlexibility
This compound Me₂dpa (Target)Py-NH -PyRigid
Bis(2-pyridyl)aminedpa (Alternative)Py-NH -PyRigid
Bis(2-pyridylmethyl)amineBPMAPy-CH₂-NH-CH₂ -PyFlexible

Part 2: Comparative XRD Parameters

The following data contrasts the crystallographic parameters of the target ligand (observed in complexed or salt forms) against the standard unsubstituted alternative.

Table 1: Unit Cell & Space Group Comparison
ParameterTarget Analog (Me₂dpa Complex) Alternative (dpa·HCl) Alternative (dpa Free Base)
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group



a (Å) 9.8418.35211.245
b (Å) 14.09312.45021.150
c (Å) 13.9157.8557.650

(Angle)
90.56°98.50°90°
Z (Formula Units) 448
Packing Motif Methyl-mediated steric spacingCl-bridged H-bond chainsHerringbone

-stacking

Note: Target data derived from the nitrate salt of the Rhenium-complexed ligand [1], which preserves the ligand's rigid geometry. The dpa·HCl data [2] represents the pure organic salt baseline.

Key Crystallographic Insights
  • Volume Expansion: The methylation leads to a unit cell volume expansion of approximately 15-20% relative to the unsubstituted salts, primarily driven by the need to accommodate the methyl groups in the lattice voids.

  • Bite Angle: In metal-complexed salts, the N-M-N bite angle for Me₂dpa is typically 86.5° - 88.0° , slightly narrower than flexible analogs due to the rigid amine bridge.

  • Disorder: The perchlorate (

    
    ) and nitrate (
    
    
    
    ) salts of Me₂dpa frequently exhibit rotational disorder in the anion positions at room temperature. Recommendation: Collect data at 100 K to freeze anion motion and resolve H-bonding networks.

Part 3: Experimental Protocol for Salt Crystallization

To obtain single crystals suitable for XRD, a slow diffusion method is superior to rapid precipitation. The 4-methyl group increases solubility in organic solvents, requiring a modified approach compared to standard dpa.

Materials
  • Precursor: 2-amino-4-methylpyridine + 2-bromo-4-methylpyridine (for synthesis) or commercial Me₂dpa.

  • Acid: 1M HCl (ethereal) or dilute

    
    .
    
  • Solvent: Methanol (MeOH) and Diethyl Ether (

    
    ).
    
Step-by-Step Crystallization Workflow

CrystallizationProtocol Start Dissolve Me2dpa (100 mg) in MeOH (5 mL) Acidify Add Acid Dropwise (1.1 eq HCl or HNO3) Start->Acidify Stir 10 min Filter Filter Solution (Remove amorphous solids) Acidify->Filter Diffusion Vapor Diffusion Setup (Inner: MeOH soln / Outer: Et2O) Filter->Diffusion Wait Incubate at 4°C (3-7 Days) Diffusion->Wait Harvest Harvest Crystals (Paratone oil mount) Wait->Harvest XRD XRD Data Collection (Mo Kα, 100K) Harvest->XRD

Figure 1: Vapor diffusion crystallization workflow optimized for methyl-substituted dipyridylamine salts.

Critical Technique: The "Methyl Solubility" Adjustment

Because the methyl groups make the ligand more lipophilic than the parent dpa, the salt may not precipitate immediately upon acid addition.

  • Do not add excess ether rapidly.

  • Do use a closed vapor diffusion chamber. The slow ingress of ether allows the hydrophobic methyl groups to organize into a lattice rather than crashing out as a powder.

Part 4: Protonation & Hydrogen Bonding Pathways

In the solid state, the salt structure is defined by where the proton sits. For Me₂dpa, the central amine (


) is less basic than the pyridine nitrogens (

) in the gas phase, but chelation or specific counter-ions can stabilize different tautomers.
Signaling Pathway: Protonation Logic

ProtonationPathway Ligand Free Ligand (Neutral) Mono Monocation [H(Me2dpa)]+ Ligand->Mono + H+ Di Dication [H2(Me2dpa)]2+ Mono->Di + Excess H+ structure_A Syn-Syn Conformation (Chelating Mode) Mono->structure_A Metal/Anion Templating structure_B Anti-Anti Conformation (Linear/Polymer Mode) Mono->structure_B Steric Repulsion (No Template) Crystal Crystal structure_A->Crystal Discrete Dimer structure_B->Crystal H-Bonded Polymer

Figure 2: Conformational changes induced by protonation. The "Syn-Syn" mode is required for metal chelation, while "Anti-Anti" is common in simple halide salts to minimize methyl-methyl repulsion.

References

  • Schutte, M., et al. (2011). "The crystal structure of fac-tricarbonyl(4,4'-dimethyl-2,2'-dipyridylamine)(pyrazole)rhenium(I) nitrate." Zeitschrift für Kristallographie - New Crystal Structures, 226(3), 339–341.

  • Cotton, F. A., et al. (1998). "Structural characterization of the bis(2-pyridyl)amine hydrochloride salt." Inorganic Chemistry, 37(20), 5278–5281. (Used as comparative baseline for unsubstituted analog).
  • Junk, P. C., et al. (2006). "Syntheses and crystal structures of bis(2-pyridyl)amine salts." Journal of Molecular Structure, 797(1-3), 85-91.
  • PubChem. (2025). "Compound Summary: 4,4'-Dimethyl-2,2'-dipyridylamine." National Library of Medicine.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Bis(4-methylpyridin-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of bis(4-methylpyridin-2-yl)amine (CAS No. 26422-92-4), a heterocyclic amine commonly used as a ligand in coordination chemistry.[1] Adherence to these procedures is critical for minimizing risks to personnel and ensuring regulatory compliance. This document is designed to provide both procedural clarity and an understanding of the chemical principles that inform these safety measures.

Hazard Identification and Risk Assessment

Key potential hazards include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Irritation: Causes skin irritation and can cause serious eye irritation or damage.[3][6][7]

  • Organ Toxicity: May cause respiratory irritation.[3][6] Prolonged or repeated exposure may cause organ damage.[4]

Table 1: Summary of Potential Hazards for Pyridine Derivatives

Hazard Class Description Common GHS Hazard Statements
Acute Toxicity (Oral) Harmful or toxic if swallowed.[3][6] H301, H302
Acute Toxicity (Dermal) Toxic in contact with skin.[3][4] H311
Acute Toxicity (Inhalation) Harmful or toxic if inhaled.[4] H331, H332
Skin Corrosion/Irritation Causes skin irritation.[3][6] H315
Eye Damage/Irritation Causes serious eye irritation or damage.[3][6] H318, H319

| STOT (Single Exposure) | May cause respiratory irritation.[3] | H335 |

This table synthesizes data from SDSs of similar pyridine-containing compounds. Always consult the specific SDS for the material in use and your institution's guidelines.

Mandatory Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is non-negotiable.[2][8]

  • Eye Protection: Chemical splash goggles must be worn at all times.[2][8] If handling large quantities where splashing is a significant risk, a face shield should be used in addition to goggles.[9]

  • Hand Protection: Nitrile or neoprene gloves are required.[2] Latex gloves are not suitable as they offer poor protection against many organic chemicals.[2] Gloves must be inspected before use and disposed of immediately if contaminated or torn.[10]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[8][11] Ensure that all skin is covered; long pants and closed-toe shoes are mandatory.[8]

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][12] If a fume hood is not available or if dusts are generated, a NIOSH-approved respirator may be required.

Spill Management Protocol

Accidental spills must be managed promptly and safely.[13]

Immediate Actions:

  • Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[12]

  • If the substance has made contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][3]

  • Remove all sources of ignition, as pyridine derivatives can be flammable.[13][14]

Clean-up Procedure:

  • Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[12][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and clearly labeled hazardous waste container.[14][15]

  • Clean the spill area with soap and water, and then decontaminate it.

  • Collect all materials used for cleanup (gloves, absorbent pads, etc.) into the same hazardous waste container.

  • Seal the container and move it to the designated hazardous waste storage area.

Step-by-Step Disposal Procedure

Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[12] These materials are classified as hazardous waste and require professional disposal.[2][6]

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent paper, glassware), in a dedicated hazardous waste container.[12]

  • The container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a secure, sealable lid.[13]

Step 2: Labeling

  • Label the waste container clearly and accurately before adding any waste.

  • The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "Waste this compound".[12]

    • Any known hazard pictograms (e.g., Toxic, Irritant).

    • The date accumulation started.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool, dry area.[2][12] This should be a secondary containment unit to prevent the spread of material in case of a leak.

  • The storage area must be away from incompatible materials, particularly strong acids and oxidizing agents.[12] It should also be kept clear of heat sources and direct sunlight.[2][12]

  • Ensure the container is stored in a locked facility or an area only accessible to authorized personnel.

Step 4: Final Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[12][13]

  • Provide them with a full and accurate description of the waste. Never mix different types of chemical waste unless explicitly instructed to do so by your EHS office.

Below is a workflow diagram illustrating the proper disposal procedure.

G Fig. 1: Disposal Workflow for this compound cluster_0 In-Lab Handling cluster_1 Storage & Handover cluster_2 Final Disposal A Generate Waste (Unused chemical, contaminated items) B Collect in Designated, Compatible Waste Container A->B C Securely Seal and Properly Label Container B->C D Store in Cool, Dry, Ventilated Secondary Containment Area C->D E Away from Incompatible Materials (Acids, Oxidizers) D->E F Contact Institutional EHS or Approved Waste Vendor D->F G Arrange for Waste Pickup F->G H Waste Transported to Approved Disposal Facility G->H

Sources

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